Azido-PEG5-triethoxysilane
Description
Propriétés
Formule moléculaire |
C22H46N4O9Si |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C22H46N4O9Si/c1-4-33-36(34-5-2,35-6-3)21-7-9-24-22(27)8-11-28-13-15-30-17-19-32-20-18-31-16-14-29-12-10-25-26-23/h4-21H2,1-3H3,(H,24,27) |
Clé InChI |
YLKDLLDVUGVDPN-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azido-PEG5-triethoxysilane |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-triethoxysilane is a versatile heterobifunctional crosslinker that is increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety, enables the covalent linkage of a wide array of molecules to silica-based and other hydroxylated surfaces. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to support researchers in their experimental design.
The azide functionality serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] This allows for the precise and stable conjugation of biomolecules, small molecules, or imaging agents. The hydrophilic PEG5 spacer enhances water solubility and biocompatibility, which can reduce non-specific protein adsorption and improve the pharmacokinetic profile of modified nanoparticles or surfaces.[3] The triethoxysilane group facilitates the covalent attachment to surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides, through the formation of stable siloxane bonds.[3]
Core Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C22H46N4O9Si | [3][4] |
| Molecular Weight | 538.71 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% - 98% | [3][6] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Table 1: Chemical and Physical Properties of this compound.
Key Applications
The dual functionality of this compound makes it a valuable tool for a range of applications in research and drug development.
Surface Modification of Nanoparticles and Substrates
The triethoxysilane group allows for the robust functionalization of various surfaces, including:
-
Silica Nanoparticles: Creating a biocompatible and functionalizable surface for drug delivery systems.[6]
-
Glass Slides and Silicon Wafers: Preparing surfaces for microarrays, biosensors, and cell culture studies.
-
Metal Oxide Surfaces: Modifying the surface properties of materials used in implants and diagnostics.
The PEG spacer in this context serves to create a hydrophilic layer, which can prevent non-specific binding of proteins and cells, a crucial aspect for in-vivo applications.[3]
Bioconjugation via Click Chemistry
The terminal azide group is a key feature for covalent ligation of molecules containing an alkyne group through click chemistry. This highly efficient and specific reaction is widely used for:
-
Attaching Targeting Ligands: Conjugating peptides, antibodies, or small molecules to target specific cells or tissues.
-
Immobilizing Biomolecules: Attaching enzymes, DNA, or other proteins to surfaces for diagnostic or screening purposes.
-
PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol for Surface Modification of Silica Nanoparticles
This protocol describes the process of functionalizing silica nanoparticles with this compound to create a reactive surface for subsequent bioconjugation.
Materials:
-
Silica nanoparticles
-
Ethanol (B145695) (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 28-30%)
-
This compound
-
Toluene (B28343) (anhydrous)
-
Centrifuge
-
Ultrasonicator
Methodology:
-
Nanoparticle Synthesis (Stöber Method - Example):
-
In a flask, mix ethanol and deionized water.
-
Add ammonium hydroxide solution and stir.
-
Add tetraethyl orthosilicate (B98303) (TEOS) dropwise while stirring.
-
Allow the reaction to proceed for at least 12 hours to form silica nanoparticles.
-
Wash the nanoparticles with ethanol by repeated centrifugation and resuspension.[7][8]
-
-
Silanization with this compound:
-
Disperse the washed silica nanoparticles in anhydrous toluene.
-
In a separate container, prepare a solution of this compound in anhydrous toluene (e.g., 1-2% v/v).
-
Add the silane (B1218182) solution to the nanoparticle suspension.
-
Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature with gentle stirring.
-
Wash the functionalized nanoparticles by centrifugation and resuspension in fresh toluene, followed by ethanol, to remove unreacted silane.[9]
-
Dry the azido-functionalized nanoparticles under vacuum.
-
Surface Characterization:
-
Contact Angle Goniometry: A successful modification will result in a change in the surface hydrophilicity. The contact angle of a water droplet on a dried film of the modified nanoparticles can be measured.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of nitrogen (from the azide group) and silicon on the nanoparticle surface.[10][11][12]
-
Dynamic Light Scattering (DLS) and Zeta Potential: These techniques can be used to assess changes in particle size and surface charge upon functionalization.[9]
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azido-functionalized surface.
Materials:
-
Azido-functionalized nanoparticles or surface
-
Alkyne-containing molecule (e.g., peptide, drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA or TBTA) in deionized water.
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Disperse the azido-functionalized nanoparticles in the chosen reaction buffer.
-
Add the alkyne-containing molecule to the nanoparticle suspension.
-
Add the CuSO4 solution and the ligand solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Wash the conjugated nanoparticles by repeated centrifugation and resuspension in PBS and then deionized water to remove the catalyst, excess reagents, and byproducts.
-
Quantitative Analysis:
-
Reaction Yield: The efficiency of the conjugation can be quantified using various techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), fluorescence spectroscopy (for fluorescently labeled molecules), or by quantifying the amount of unreacted alkyne-molecule in the supernatant.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 3025193-22-7|this compound|BLD Pharm [bldpharm.com]
- 6. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. honors.libraries.psu.edu [honors.libraries.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Azido-PEG5-triethoxysilane chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-triethoxysilane is a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. It incorporates three key functional components:
-
An azide (B81097) group (N₃) , which serves as a versatile chemical handle for "click chemistry" reactions. It can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties.[1][2]
-
A pentaethylene glycol (PEG5) spacer , a hydrophilic chain that enhances water solubility, reduces non-specific protein binding, and provides a flexible linker of a defined length between conjugated molecules.[3]
-
A triethoxysilane (B36694) group , which can be covalently grafted onto surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides, through a silanization reaction.[4]
This unique combination of functionalities makes this compound an invaluable tool for applications ranging from the synthesis of Proteolysis Targeting Chimeras (PROTACs) to the surface modification of nanoparticles for targeted drug delivery.[5][6]
Chemical Structure and Properties
The chemical structure of this compound is defined by an azide-terminated PEG chain linked via an amide bond to a propyltriethoxysilane moiety.
Chemical Name: 1-Azido-N-(3-(triethoxysilyl)propyl)-3,6,9,12,15-pentaoxaoctadecan-18-amide
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various commercial and technical sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₆N₄O₉Si | [7][8] |
| Molecular Weight | 538.71 g/mol | [7][8][9] |
| Appearance | Colorless to light yellow liquid | [7] |
| Purity (Typical) | ≥95% - 98% | [8][10][11] |
| Solubility | Soluble in DMSO, DMF, DCM | [9][11] |
| SMILES String | O=C(NCCC--INVALID-LINK--(OCC)OCC)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | [8][12] |
| Storage Conditions | -20°C, desiccated | [4][7][9] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis is a two-step process involving the activation of the carboxylic acid on the PEG linker, followed by coupling with the amine of APTES.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Amide Coupling
This protocol details the coupling of Azido-PEG5-acid with (3-aminopropyl)triethoxysilane (APTES) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[7][9]
Materials and Reagents:
-
Azido-PEG5-acid (1.0 eq)
-
(3-aminopropyl)triethoxysilane (APTES) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Azido-PEG5-acid (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
To this solution, add NHS (1.5 eq) and EDC-HCl (1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the amine-reactive NHS ester intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Amide Coupling:
-
In a separate flask, dissolve (3-aminopropyl)triethoxysilane (APTES) (1.1 eq) in anhydrous DMF.
-
Slowly add the APTES solution to the activated Azido-PEG5-NHS ester solution from Step 1.
-
Stir the reaction mixture at room temperature overnight (12-18 hours).
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel to yield the pure this compound.
-
Note: Triethoxysilane groups are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the silane (B1218182) moiety.
Applications and Experimental Workflows
A. PROTAC Synthesis
This compound is an effective linker for the synthesis of PROTACs.[12][13] Its azide functionality allows for the covalent attachment to an alkyne-modified warhead (targeting the protein of interest) or an E3 ligase ligand via a click chemistry reaction. The defined length of the PEG5 spacer is crucial for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Caption: Workflow for PROTAC synthesis using the linker.
B. Surface Modification of Nanoparticles
The triethoxysilane group enables the covalent attachment of the molecule to silica-based nanoparticles or other metal oxide surfaces.[6][14] This surface modification creates a hydrophilic PEG layer that can prevent nanoparticle aggregation and reduce non-specific protein adsorption (biofouling). The terminal azide group then becomes available on the nanoparticle surface for the subsequent attachment of targeting ligands, drugs, or imaging agents via click chemistry.[4]
Caption: Surface modification workflow for nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG5-triethoxysilane
For researchers, scientists, and drug development professionals, Azido-PEG5-triethoxysilane is a versatile heterobifunctional molecule that plays a crucial role in bioconjugation and surface modification. Its unique structure, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety, enables the covalent linkage of biomolecules to silica-based surfaces and nanoparticles. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application, and a visual representation of the experimental workflow.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and calculations.
| Property | Value | Citation(s) |
| Molecular Weight | 538.71 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₂₂H₄₆N₄O₉Si | [2][4][6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C for long-term storage | [2][4] |
Experimental Protocols
The utility of this compound lies in its ability to first functionalize a surface through its triethoxysilane group and then conjugate to a molecule of interest via its azide group using "click chemistry." Below are detailed protocols for these key experimental steps.
Protocol 1: Silanization of Silica-Based Surfaces
This protocol outlines the procedure for modifying a silica-based surface (e.g., glass slide, silicon wafer, or silica (B1680970) nanoparticles) with this compound to introduce azide functionalities.
Materials:
-
Silica-based substrate
-
This compound
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Oven
-
Sonicator
Procedure:
-
Surface Cleaning: Thoroughly clean the silica substrate to ensure a reactive surface. This can be achieved by sonicating the substrate in ethanol for 15-20 minutes, followed by extensive rinsing with DI water. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.
-
Surface Hydroxylation: The cleaning process should result in a hydroxylated surface, which is essential for the silanization reaction. Dry the cleaned substrate under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for 1-2 hours to remove any residual water.
-
Silanization Reaction:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates sequentially with toluene and then ethanol to remove any unreacted silane.
-
Perform a final rinse with DI water.
-
-
Curing and Storage:
-
Dry the functionalized substrates under a stream of nitrogen or argon gas.
-
Cure the silane layer by baking the substrates in an oven at 100-110°C for 30-60 minutes.
-
Store the azide-functionalized substrates in a desiccator until further use.[8]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule (e.g., a protein, peptide, or small molecule drug) to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or a suitable reaction buffer
-
Deionized (DI) water
Procedure:
-
Preparation of "Click" Reaction Cocktail:
-
Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., DI water or DMSO).
-
In a reaction vessel, combine the alkyne-containing molecule, the copper ligand, and CuSO₄ in the desired molar ratios in the reaction buffer. A typical final concentration might be 100 µM of the alkyne molecule, 50 µM of CuSO₄, and 250 µM of the ligand.
-
-
Initiation of the Reaction:
-
Freshly prepare a stock solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction cocktail to a final concentration of 1-5 mM. This will reduce Cu(II) to the catalytically active Cu(I) state. The solution may change color, indicating the reduction.
-
-
Conjugation Reaction:
-
Immerse the azide-functionalized substrate in the freshly prepared "click" reaction cocktail.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time may need to be optimized depending on the specific reactants.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction buffer to remove any non-covalently bound molecules.
-
Perform a final rinse with DI water.
-
-
Drying and Storage:
-
Dry the now-conjugated surface under a stream of nitrogen or argon gas.
-
The surface is now ready for use in downstream applications.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the surface functionalization and bioconjugation process using this compound.
Caption: Workflow for surface modification and bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Azido-PEG5-triethoxysilane: Commercial Sourcing, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG5-triethoxysilane, a versatile heterobifunctional linker crucial for advancements in drug delivery, diagnostics, and biomaterial engineering. This document details commercial suppliers and current pricing, alongside in-depth experimental protocols for its application in surface modification and bioconjugation.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) group and a triethoxysilane (B36694) moiety. This unique structure allows for a dual functionality: the triethoxysilane group enables robust covalent attachment to silica-based surfaces, such as glass slides, silicon wafers, and nanoparticles, while the azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The PEG5 linker itself is a hydrophilic spacer that enhances the water solubility and biocompatibility of the modified materials, which can help to reduce non-specific protein adsorption.[3] These properties make this compound a valuable tool in the development of targeted drug delivery systems, biosensors, and advanced biomaterials.[3]
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound for research and development purposes. The pricing is dependent on the quantity and purity of the product. Below is a summary of commercially available options.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| BroadPharm | This compound | BP-24074 | 98% | 100 mg | $280.00 |
| 250 mg | $450.00 | ||||
| 500 mg | $680.00 | ||||
| 1 g | $980.00 | ||||
| MedchemExpress | This compound | HY-136553 | >98% | 25 mg | $145.00 |
| AxisPharm | This compound | AP11590 | ≥95% | Pricing available upon request | - |
Key Applications and Experimental Protocols
This compound is predominantly utilized in two key areas: the functionalization of surfaces and the synthesis of complex biomolecules and drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs).
Surface Functionalization of Silica (B1680970) Nanoparticles
This protocol details the process of modifying the surface of silica nanoparticles with this compound to create a reactive platform for subsequent bioconjugation via click chemistry.
Materials:
-
Silica nanoparticles
-
Ethanol (B145695) (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution (14.6 M)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound
-
Deionized water
Methodology:
-
Synthesis of Silica Nanoparticles:
-
To a solution of TEOS (2.5 mL) in 115 mL of anhydrous ethanol, add 3.75 mL of aqueous ammonium hydroxide solution (14.6 M) and 3.75 mL of deionized water while stirring.[4]
-
After 12 hours of stirring, isolate the silica nanoparticles by centrifugation at 15,000 rpm and discard the supernatant.[4]
-
Wash the nanoparticles by resuspending them in ethanol and repeating the centrifugation/redispersion process three times.[4]
-
Finally, redisperse the purified silica nanoparticles in ethanol.[4]
-
-
Surface Modification with this compound:
-
Disperse the synthesized silica nanoparticles in ethanol at a concentration of 5 mg/mL.[4]
-
Add this compound to the nanoparticle solution. The weight ratio of silica nanoparticles to the silane (B1218182) can be varied, for example, from 1:0.01 to 1:0.1, to optimize surface coverage.[4]
-
Allow the reaction to stir at room temperature for 12 hours.[4]
-
Isolate and purify the functionalized nanoparticles by centrifugation at 15,000 rpm for 10 minutes, repeated three times, to remove excess silane.[4]
-
Resuspend the final Azido-PEG5-functionalized silica nanoparticles in ethanol.[4]
-
Characterization:
The successful functionalization of the nanoparticles can be confirmed through various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a characteristic peak around 2100 cm⁻¹ indicates the presence of the azide group.[5]
-
X-ray Photoelectron Spectroscopy (XPS): Analysis of the surface elemental composition should reveal the presence of nitrogen from the azide group and silicon from the silane.[6][7]
-
Thermogravimetric Analysis (TGA): This can be used to quantify the amount of the linker grafted onto the nanoparticle surface.[6]
Caption: Workflow for the synthesis and functionalization of silica nanoparticles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized surface (or molecule) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized substrate (e.g., Azido-PEG5-functionalized nanoparticles)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., water, DMSO/t-butanol mixture)
Methodology:
-
Preparation of Stock Solutions:
-
Click Reaction:
-
Disperse the azide-functionalized substrate in the reaction buffer.
-
Add the alkyne-containing molecule to the reaction mixture.
-
In a separate tube, premix the CuSO₄ and ligand solutions.[8] Add this complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[9]
-
Allow the reaction to proceed at room temperature for 30-60 minutes, or as optimized for your specific reactants.[9]
-
-
Purification:
-
Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension.[4] For soluble molecules, techniques like dialysis or size exclusion chromatography may be appropriate.
-
Caption: General workflow for a CuAAC "click" reaction.
Application in PROTAC Synthesis
This compound can be adapted for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. In this context, the azide-PEG portion of the molecule serves as a linker to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.
General Procedure for PROTAC Synthesis via Click Chemistry:
-
Synthesize or obtain an alkyne-modified ligand for the protein of interest and an azide-containing ligand for the E3 ligase (or vice versa, where the azide is on the target protein ligand and the alkyne is on the E3 ligase ligand). An azide-PEG linker can be incorporated into one of the ligands.
-
Dissolve the alkyne- and azide-containing ligands in a suitable solvent such as DMF.[10]
-
Add an aqueous solution of CuSO₄·5H₂O and sodium ascorbate to catalyze the click reaction.[10]
-
Stir the reaction mixture at room temperature for approximately 16 hours.[10]
-
Purify the resulting PROTAC using preparative HPLC.[10]
Caption: Logical workflow for PROTAC synthesis using a click chemistry approach.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its dual functionality enables the straightforward and robust modification of silica-based surfaces and the construction of complex bioconjugates and targeted therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in a variety of research and development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Triethoxysilane Surface Binding
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical mechanisms governing the attachment of triethoxysilane (B36694) molecules to surfaces. It details the critical reaction steps, influencing factors, and the analytical techniques used to characterize the resulting modified surfaces, with a focus on applications relevant to the scientific and drug development communities.
The Core Mechanism: A Two-Step Process
The efficacy of triethoxysilanes as surface modification agents stems from their dual-reactive nature, featuring a silicon headgroup with three hydrolyzable ethoxy groups and a customizable organofunctional 'R' group (e.g., amine, thiol, alkyl chain) that imparts specific properties to the surface.[1] The surface binding process is predominantly a two-step mechanism involving hydrolysis and condensation.[1][2]
Step 1: Hydrolysis
In the presence of water, the three ethoxy groups (-OCH2CH3) on the silicon atom undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction is a stepwise process and can be catalyzed by either an acid or a base.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water, which generally accelerates the hydrolysis rate.[2]
-
Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom.[2]
The degree of hydrolysis, which influences the subsequent condensation and final film structure, can be controlled by factors such as pH, water concentration, and reaction time.[1]
Step 2: Condensation
Following hydrolysis, the highly reactive silanol groups can participate in two competing condensation reactions:[1][2]
-
Surface Condensation (Grafting): The silanol groups of the hydrolyzed triethoxysilane molecule react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides.[1][2] This reaction forms stable, covalent siloxane bonds (Si-O-Surface), firmly anchoring the silane (B1218182) to the substrate.[1][2]
-
Self-Condensation (Cross-linking): Adjacent hydrolyzed silane molecules can also react with each other. This process forms a cross-linked polysiloxane network on the surface.[1][2] The extent of this self-condensation affects the thickness, density, and morphology of the final silane layer, which can range from a robust monolayer to a thicker multilayer coating.[1][2]
The overall process results in the formation of a durable and functional silane layer, precisely engineering the surface properties.[2]
Factors Influencing the Silanization Process
Precise control over the final surface properties requires a thorough understanding of the factors that influence the kinetics of both the hydrolysis and condensation reactions.[2][3]
-
pH: The pH of the reaction medium strongly influences the rates of both reactions. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation.[2] The rates of both reactions are at a minimum near the isoelectric point of silica (pH 2-3).[2]
-
Water Concentration: A sufficient amount of water is necessary for complete hydrolysis.[2] However, excess water can lead to increased self-condensation in the bulk solution, forming aggregates, while insufficient water results in an incomplete and less stable silane layer.[2]
-
Solvent: The choice of solvent affects the solubility of the silane and the availability of water.[2] Anhydrous organic solvents like toluene (B28343) are often used to control the water content and minimize bulk polymerization.[2]
-
Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation.[2] Higher temperatures can promote the formation of more stable siloxane bonds with the surface.[4]
-
Silane Concentration: The concentration of the triethoxysilane in the solution impacts the density and structure of the resulting layer.
Quantitative Data on Surface Modification
The success of surface modification is often quantified by measuring changes in surface properties such as wettability (water contact angle) and the amount of material deposited (grafting density).
Table 1: Influence of Triethoxysilane Modification on Water Contact Angle
| Substrate | Silane Type | Pre-treatment | Post-treatment Water Contact Angle (°) | Reference |
| Glass Slide | Octadecyldimethylsilane | Piranha solution | 100.1° (from 30.1°) | [5] |
| Silica | (3-aminopropyl)triethoxysilane (APTES) | - | ~62° | [6] |
| Silica | Octyltriethoxysilane (OTES) | - | ≥ 100° | [6] |
| ABS Plastic | (3-mercaptopropyl)triethoxysilane | KMnO4 etching | 12.5° (from 80.5°) | [7] |
Table 2: Grafting Density of Triethoxysilanes under Various Conditions
| Silane | Substrate | Solvent | Temperature (°C) | Max. Grafting Density (mg/g) | Reference |
| (3-aminopropyl)triethoxysilane (APTES) | Superparamagnetic Iron Oxide Nanoparticles | Toluene/Methanol | 70 | 301 | [8] |
| Vinyl triethoxysilane (KH-151) | Macroporous Silica Gel | - | 80 | 91.03% (grafting rate) | [9] |
| Aminopropyltrimethoxysilane (APTMS) | Silica Nanoparticles | - | - | 2.7 amine sites/nm ² | [10] |
Experimental Protocols
Detailed and controlled experimental procedures are critical for achieving reproducible and high-quality silanized surfaces.
Protocol 1: General Liquid-Phase Silanization of a Silica Substrate
This protocol describes a typical procedure for modifying a glass or silicon wafer surface.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.[5]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired triethoxysilane in an anhydrous solvent (e.g., toluene) to minimize uncontrolled polymerization in the solution.[11]
-
Immerse the clean, dry substrate in the silane solution for a specified time, typically ranging from 30 minutes to 12 hours, under an inert atmosphere (e.g., nitrogen or argon).[11][12] The reaction time can be optimized depending on the desired surface coverage.[1]
-
-
Post-Silanization Rinsing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse thoroughly with the solvent (e.g., toluene or acetone) to remove any physisorbed, unbound silane molecules.[1]
-
Perform a final rinse with deionized water.[1]
-
Cure the silanized substrate in an oven at 110-120°C for 15-30 minutes to promote further covalent bond formation and remove residual water.[1]
-
Protocol 2: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the modified surface, confirming successful silanization.[2]
-
Sample Preparation: Mount the silanized and a non-silanized (control) substrate onto the XPS sample holder.
-
Instrument Setup:
-
Load the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS spectrometer.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).[2]
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., Si 2p, C 1s, O 1s, and the unique element from the silane's R-group, like N 1s for APTES).
-
-
Data Analysis:
-
Analyze the high-resolution Si 2p peak to identify the formation of Si-O-Si bonds.
-
Confirm the presence of the organofunctional group by identifying its characteristic elemental peaks.
-
Compare the atomic concentrations of the elements on the modified surface to the control.
-
Applications in Drug Development and Research
The ability to precisely control surface chemistry makes triethoxysilane functionalization invaluable in biomedical and pharmaceutical research.
-
Drug Delivery: The surfaces of nanocarriers, such as mesoporous silica nanoparticles (MSNs), can be modified with triethoxysilanes like APTES to introduce amine groups. These groups can be used to attach targeting ligands for cell-specific delivery or to create pH-responsive gates that release drugs in specific microenvironments, such as tumors.[1]
-
Biosensors and Diagnostics: Triethoxysilane chemistry provides a robust method for immobilizing biomolecules (e.g., antibodies, enzymes) onto sensor surfaces. This creates a stable and functional interface for bioreceptor attachment, enhancing the sensitivity and specificity of diagnostic devices.[1]
-
Biomaterials and Tissue Engineering: Surface modification is crucial for improving the biocompatibility of implants and tissue scaffolds. By introducing specific functional groups, cell adhesion, proliferation, and differentiation can be precisely controlled, leading to better integration of the biomaterial with surrounding tissue.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. bioforcenano.com [bioforcenano.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Storage, Stability, and Applications
This technical guide provides comprehensive information on the storage, stability, and handling of this compound. It is designed to support researchers and professionals in the fields of drug development, materials science, and biotechnology in the effective use of this versatile chemical linker.
This compound is a heterobifunctional molecule that serves as a bridge between inorganic surfaces and biological molecules. Its structure comprises three key components: a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces like silica (B1680970) and glass; a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and minimizes non-specific binding; and a terminal azide (B81097) group that allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry". These properties make it a valuable tool in the development of biosensors, functionalized nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Storage and Stability
Proper handling and storage are paramount to preserving the reactivity and integrity of this compound. The triethoxysilane moiety is sensitive to moisture, which can cause hydrolysis and polymerization.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and known stability profiles for this compound in both its pure form and in solvent.
| Form | Storage Temperature | Recommended Shelf Life | Source |
| Pure (Neat Liquid) | -20°C | 3 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
General Recommendations
-
Pure Compound: Store the neat liquid at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To prevent moisture contamination, it is advisable to aliquot the compound into smaller, single-use vials.
-
Solutions: Prepare solutions using anhydrous solvents such as DMSO, DMF, or DCM.[1] For long-term storage, -80°C is recommended.[5] For short-term storage, -20°C is acceptable.[5] Avoid repeated freeze-thaw cycles. Due to the hygroscopic nature of DMSO, ensure it is newly opened or properly dried before use.[5]
Experimental Protocols and Applications
This compound is primarily used for surface functionalization and as a linker in bioconjugation and PROTAC synthesis.
Detailed Protocol: Surface Functionalization of Emulsion Droplets
This protocol provides a method for modifying the surface of emulsion droplets with azide groups, preparing them for subsequent "click" reactions. This procedure is adapted from a peer-reviewed research article in PNAS.[6][7]
Objective: To covalently attach this compound to the surface of pre-formed droplets to introduce azide functionalities.
Materials:
-
Cleaned emulsion droplets
-
This compound
-
Ammonia solution (1% v/v)
-
Sodium dodecyl sulfate (B86663) (SDS) solution (5 mM)
-
Centrifuge
-
DBCO (Dibenzocyclooctyne)-functionalized molecule for conjugation (e.g., DBCO-Cy3 or DBCO-Cy5)
Procedure:
-
Silanization: Incubate the cleaned droplets in a freshly prepared solution containing a small amount of this compound, 1% (v/v) ammonia, and 5 mM SDS.[6][7] The basic conditions promote the hydrolysis of the triethoxysilane group and its covalent condensation onto the droplet surface.
-
Washing: After incubation, wash the droplets thoroughly to remove any unreacted silane (B1218182) and reagents. This is typically achieved by repeated cycles of centrifugation and resuspension in a suitable buffer.[6][7]
-
Click Reaction: The now azide-functionalized droplets can be conjugated to a molecule of interest. For a copper-free approach (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), incubate the droplets with a DBCO-functionalized molecule.[6][7]
-
Final Purification: Remove any excess unreacted DBCO-molecule by another series of centrifugation washes.[6][7] The droplets are now functionalized and ready for use in downstream applications.
Mandatory Visualizations
The following diagrams illustrate the key logical and experimental workflows involving this compound.
Caption: Recommended storage and handling workflow.
Caption: Surface functionalization and click chemistry workflow.
Caption: Conceptual pathway for PROTAC synthesis using the linker.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. Silane PEG, PEGylation Silane Reagents - Silane Linker | AxisPharm [axispharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. DNA self-organization controls valence in programmable colloid design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Functionalization of Glass Slides with Azido-PEG5-triethoxysilane
Introduction
The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biotechnology, crucial for creating biocompatible and bio-inert surfaces that minimize non-specific protein adsorption. The protocol detailed below describes the covalent attachment of Azido-PEG5-triethoxysilane to glass microscope slides. This process leverages a triethoxysilane (B36694) group for robust covalent bonding to the hydroxyl-rich glass surface and presents a terminal azide (B81097) (N₃) group. The azide moiety is a versatile chemical handle for "click chemistry," such as the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This enables the straightforward and specific immobilization of alkyne-modified biomolecules, making these functionalized slides an ideal platform for developing microarrays, biosensors, and cell adhesion studies for researchers, scientists, and drug development professionals.
Principle of the Reaction
The functionalization process occurs in two primary stages. First, the glass surface is meticulously cleaned and activated to maximize the density of surface silanol (B1196071) (Si-OH) groups. Second, the this compound is hydrolyzed and subsequently condensed onto the activated glass surface. The triethoxysilane end of the molecule reacts with the surface silanol groups to form stable, covalent siloxane (Si-O-Si) bonds. Following rinsing and curing, a uniform monolayer with outward-facing azide groups is formed, ready for subsequent bioconjugation.
Caption: Chemical pathway for glass slide functionalization.
Experimental Protocols
This section provides a detailed methodology for the functionalization of glass slides. It is critical to perform these steps in a clean, dust-free environment to prevent surface contamination.
Materials and Equipment
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene (B28343) (or Ethanol)
-
Acetone (B3395972), HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Deionized (DI) water (18 MΩ·cm)
-
Staining jars or glass slide racks and beakers
-
Sonicator
-
Oven or hot plate
-
Nitrogen gas stream
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE): face shield, acid-resistant gloves, lab coat
Protocol 1: Glass Slide Cleaning and Activation (Piranha Solution)
A pristine and hydrophilic glass surface is paramount for achieving uniform silanization.
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care inside a certified fume hood using appropriate PPE. Always add the peroxide to the acid slowly.
-
Place glass slides into a glass slide rack.
-
Submerge the rack in a beaker of acetone and sonicate for 15 minutes to remove organic residues.
-
Transfer the rack to a beaker of isopropanol and sonicate for another 15 minutes.
-
Rinse the slides thoroughly with DI water.[2]
-
In a designated glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.
-
Immerse the slide rack into the freshly prepared Piranha solution for 30-60 minutes.[1][3] The solution should be warm from the exothermic reaction.
-
Carefully remove the slide rack and rinse the slides extensively with DI water.
-
Dry the slides under a stream of high-purity nitrogen gas.
-
To ensure complete removal of water, place the slides in an oven at 110°C for at least 30 minutes immediately before silanization.[3] The slides should be completely hydrophilic at this stage.
Protocol 2: Silanization with this compound
This procedure should be performed immediately after cleaning and drying to prevent re-contamination of the activated surface.
-
Inside a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned, dried, and still-warm glass slides into the silanization solution. Ensure the slides are fully submerged.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]
-
Remove the slides from the silanization solution and rinse them by dipping them sequentially into two separate containers of fresh anhydrous toluene to remove unbound silane.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 100-110°C for 30-60 minutes to promote the formation of a stable covalent siloxane network on the surface.[1][3]
-
After cooling, store the functionalized slides in a desiccator or under an inert atmosphere until use.
Caption: Workflow for glass slide functionalization.
Data Presentation and Characterization
Successful functionalization can be verified by several surface analysis techniques. While specific data for this compound is not widely published, the expected outcomes based on similar silane coatings are summarized below.
| Parameter | Pre-Functionalization (Cleaned Glass) | Post-Functionalization (Azido-PEG5-Silane) | Technique | Purpose |
| Water Contact Angle | < 10° (Highly Hydrophilic) | Increased Angle (e.g., 30-60°) | Goniometry | To confirm the change in surface hydrophobicity due to the presence of the PEG-silane layer.[1] |
| Nitrogen (N 1s) Peak | Absent | Present | X-ray Photoelectron Spec. (XPS) | To confirm the presence of the azide (-N₃) group on the surface. |
| Silicon (Si 2p) Peak | Present (from glass substrate) | Peak broadens or shifts slightly | X-ray Photoelectron Spec. (XPS) | To confirm the formation of the siloxane (Si-O-Si) layer.[2] |
| Carbon (C 1s) Peak | Minimal (adventitious carbon) | Significant increase | X-ray Photoelectron Spec. (XPS) | To confirm the presence of the organic PEG chain on the surface.[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Patchy or Non-uniform Coating | 1. Inadequate cleaning or activation. 2. Moisture contamination in silane solution or on the glass surface. | 1. Ensure rigorous adherence to the cleaning protocol. Use freshly prepared Piranha solution. The surface must be completely hydrophilic (water sheets off) before drying. 2. Use anhydrous solvents for the silanization step. Ensure slides are completely dry (baked) before immersion in the silane solution. |
| Low Biomolecule Immobilization | 1. Incomplete silanization. 2. Degradation of the azide group. | 1. Verify successful functionalization using contact angle or XPS. Increase silanization time or concentration if necessary. 2. Store functionalized slides properly in a desiccator, away from light and moisture. Use slides promptly after functionalization. |
| High Non-specific Binding | 1. Silane polymerization in solution leading to aggregate deposition. 2. Incomplete monolayer formation. | 1. Prepare the silane solution immediately before use. 2. Ensure complete submersion and gentle agitation during the silanization step to promote a uniform monolayer. |
References
Step-by-Step Guide to Silanization of Silicon Wafers: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the precise modification of silicon wafer surfaces is a critical step in a wide array of applications, including the development of biosensors, microfluidics, and platforms for cell adhesion studies. Silanization provides a robust method to functionalize these surfaces, allowing for the covalent immobilization of biomolecules and the controlled tuning of surface properties like wettability and chemical reactivity.[1]
This guide offers a detailed, step-by-step protocol for the silanization of silicon wafers, covering essential cleaning and activation procedures, as well as both solution-phase and vapor-phase deposition methods.
Chemical Principles of Silanization
Silanization is a chemical process that covalently bonds organofunctional silane (B1218182) molecules to a surface.[1] Silicon wafers possess a native thin layer of silicon dioxide (SiO₂), which presents hydroxyl (-OH) groups on its surface. These silanol (B1196071) groups are the reaction sites for silanization. The process typically involves the reaction of an alkoxysilane or chlorosilane with these surface hydroxyls, forming stable siloxane (Si-O-Si) bonds and releasing a byproduct such as alcohol or hydrochloric acid.[1][2] The choice of silane dictates the resulting surface functionality, which can range from hydrophobic alkyl chains to reactive amine or thiol groups for subsequent biomolecule conjugation.[1]
Experimental Workflow for Silanization
Caption: Experimental workflow for the silanization of silicon wafers.
Quantitative Data Summary
The effectiveness of silanization can be quantified by measuring changes in surface properties. The following table summarizes typical quantitative data for common silanization procedures.
| Silane | Deposition Method | Solvent | Concentration | Time | Temperature (°C) | Water Contact Angle (Post-Silanization) | Silane Layer Thickness (nm) |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution-Phase | Toluene (B28343) | 1-2% (v/v) | 1-24 h | 25-90 | 50-70° | 0.7-1.5 |
| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Solution-Phase | Toluene | 1% (v/v) | 10-60 min | 25 | ~60° | ~0.8 |
| Octadecyltrichlorosilane (OTS) | Solution-Phase | Toluene/Hexane | 1-5 mM | 1-12 h | 25 | >100° | ~2.5 |
| Perfluorooctyltrichlorosilane (FOTS) | Vapor-Phase | N/A | N/A | 10-30 min | 150 | >110° | ~1.5 |
| Dimethyldichlorosilane (DMDCS) | Vapor-Phase | N/A | N/A | 30 min | 25 | ~90° | Monolayer |
Note: The initial water contact angle of a cleaned, hydrophilic silicon wafer is typically <10°. The final values are dependent on the specific protocol and silane used.
Experimental Protocols
1. Wafer Cleaning and Hydroxylation (Mandatory First Step)
A pristine and well-hydroxylated silicon dioxide surface is paramount for successful silanization. The following are common cleaning protocols. Caution: Piranha and RCA solutions are extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1A: Piranha Cleaning
-
Prepare the Piranha solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3-7 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic and reacts violently with organic materials.[3]
-
Immerse the silicon wafers in the Piranha solution for 30-60 minutes at 90-120°C.[3][4]
-
Remove the wafers and rinse them copiously with deionized (DI) water.[3]
-
Dry the wafers under a stream of high-purity nitrogen gas.[3]
Protocol 1B: RCA-1 Cleaning
-
Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[5][6]
-
Immerse the wafers in the heated solution for 10-15 minutes.[7][8]
-
Rinse the wafers thoroughly with DI water.[7]
-
Dry the wafers using a nitrogen gun or by spin drying.[8]
Protocol 1C: Solvent Cleaning
-
Place the wafers in a beaker with acetone (B3395972) and sonicate for 10-15 minutes.[5][7]
-
Transfer the wafers to a beaker with isopropyl alcohol (IPA) and sonicate for 10-15 minutes.[5]
-
Dry the wafers under a stream of nitrogen.[7]
2. Surface Activation (Optional but Recommended)
To ensure a high density of surface hydroxyl groups, an activation step can be performed.
-
Place the cleaned and dried wafers in a plasma cleaner or UV-Ozone cleaner.
-
Treat the wafers with oxygen plasma for 2-5 minutes.[4] This step not only cleans residual organic contaminants but also generates a fresh, reactive oxide layer with abundant silanol groups.
3. Silanization Procedures
Protocol 3A: Solution-Phase Deposition
This method is widely used due to its simplicity. It is crucial to perform this procedure in a low-humidity environment to prevent premature polymerization of the silane in solution.[9]
-
Prepare a 1-2% (v/v) solution of the desired alkoxysilane (e.g., APTES) in an anhydrous solvent such as toluene in a glove box or a desiccator to minimize exposure to atmospheric moisture.[3][10]
-
Immerse the cleaned and activated silicon wafers in the silane solution.[3]
-
Allow the reaction to proceed for 1 to 24 hours at room temperature or elevated temperatures (e.g., 70°C), depending on the silane and desired layer quality.[3][10][11]
-
Remove the wafers from the solution and rinse them sequentially with fresh toluene, ethanol, and DI water to remove any unbound silane.[3][9]
-
Dry the wafers under a stream of nitrogen.
-
Cure the silanized wafers in an oven at 110-150°C for 10-30 minutes to promote the formation of stable siloxane bonds.[9][12]
Protocol 3B: Vapor-Phase Deposition
Vapor-phase silanization often results in a more uniform monolayer as it minimizes the polymerization of silanes in solution.[9][13]
-
Place the cleaned and activated wafers in a vacuum desiccator or a specialized vapor deposition chamber.[12]
-
Place a small, open container (e.g., an aluminum foil cap) with a few drops of the silanizing agent (e.g., a chlorosilane like perfluorooctyltrichlorosilane) inside the desiccator, ensuring it is not in direct contact with the wafers.[12]
-
Evacuate the desiccator to a low pressure.[12]
-
Allow the silanization to proceed for 10-30 minutes.[12] For some protocols, the chamber might be heated to facilitate the process.[14]
-
Vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Remove the wafers and rinse them with an appropriate solvent (e.g., acetone or toluene) to remove any physisorbed silane molecules.[3]
-
Dry the wafers under a nitrogen stream.
-
Cure the wafers on a hotplate or in an oven at 110-150°C for 10-15 minutes.[12]
Signaling Pathway of Silanization
Caption: Mechanism of silanization on a silicon wafer surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. surfmods.jp [surfmods.jp]
- 4. benchchem.com [benchchem.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. Cleaning Silicon Wafers Process [waferworld.com]
- 7. Silicon Wafer Cleaning | Shin-Etsu MicroSi [microsi.com]
- 8. universitywafer.com [universitywafer.com]
- 9. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioforcenano.com [bioforcenano.com]
- 12. hms.harvard.edu [hms.harvard.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Functionality: A Guide to Surface Modification using Azido-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise engineering of nanoparticle surfaces is paramount in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Azido-PEG5-triethoxysilane has emerged as a critical surface modification reagent, offering a versatile platform for the covalent attachment of a wide array of molecules through "click chemistry." This bifunctional linker provides a stable anchor to inorganic nanoparticles via its triethoxysilane (B36694) group, while the polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and reduces non-specific protein adsorption. The terminal azide (B81097) group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the conjugation of targeting ligands, therapeutic agents, and imaging probes.
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound and subsequent bio-conjugation.
Data Presentation
The successful modification of nanoparticles with this compound and the subsequent conjugation of a therapeutic agent can be monitored by a variety of analytical techniques. The following tables summarize representative quantitative data obtained at each stage of the process.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica (B1680970) Nanoparticles | 105 ± 2 | 0.15 | -25.6 ± 1.2 |
| Azido-PEG5-Silane Modified Nanoparticles | 125 ± 3 | 0.18 | -18.3 ± 1.5 |
| Drug-Conjugated Nanoparticles | 140 ± 4 | 0.21 | -15.1 ± 1.8 |
Table 2: Surface Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
| Element | Bare Silica Nanoparticles (Atomic %) | Azido-PEG5-Silane Modified Nanoparticles (Atomic %) |
| O 1s | 55.2 | 48.5 |
| Si 2p | 44.8 | 35.1 |
| C 1s | - | 12.3 |
| N 1s | - | 4.1 |
Table 3: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Capacity (µg drug/mg NP) | 85 |
| Drug Encapsulation Efficiency (%) | 78% |
| Cumulative Drug Release at 24h (pH 5.5) | 65% |
| Cumulative Drug Release at 24h (pH 7.4) | 25% |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
This protocol details the covalent attachment of this compound to the surface of silica nanoparticles.
Materials:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Anhydrous Ethanol (B145695)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Deionized (DI) Water
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Hydrolysis of Silane (B1218182): In a separate vial, add 100 µL of this compound to 10 mL of a 95:5 (v/v) ethanol/water solution. Add 50 µL of ammonium hydroxide and stir for 1 hour at room temperature to pre-hydrolyze the triethoxysilane groups.
-
Silanization Reaction: Add the hydrolyzed this compound solution dropwise to the silica nanoparticle suspension while stirring.
-
Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing: Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant.
-
Purification: Resuspend the nanoparticle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted silane and byproducts.
-
Final Dispersion: Resuspend the final Azido-PEG5-silane modified nanoparticles in the desired solvent for storage or immediate use in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol describes the conjugation of an alkyne-modified drug to the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG5-silane Modified Nanoparticles (from Protocol 1)
-
Alkyne-modified drug
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction vials
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Azido-PEG5-silane modified nanoparticles in PBS.
-
Prepare a 10 mM stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO4 in DI water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in DI water.
-
Prepare a 50 mM stock solution of THPTA ligand in DI water.
-
-
Reaction Setup: In a reaction vial, combine:
-
1 mL of the Azido-PEG5-silane modified nanoparticle suspension.
-
A 5-10 molar excess of the alkyne-modified drug solution.
-
A volume of THPTA stock solution to achieve a final concentration of 1 mM.
-
-
Catalyst Addition:
-
Add a volume of the CuSO4 stock solution to achieve a final concentration of 0.5 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding a volume of the fresh sodium ascorbate stock solution to achieve a final concentration of 5 mM.
-
-
Reaction Incubation: Protect the reaction from light and allow it to proceed for 4-12 hours at room temperature with gentle mixing.
-
Purification:
-
Purify the drug-conjugated nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted drug. Dialysis can also be an effective purification method.
-
Resuspend the final purified drug-conjugated nanoparticles in a suitable buffer for storage and further characterization.
-
Mandatory Visualization
Revolutionizing Surface Engineering: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Advanced Applications
Application Notes & Protocols
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," offering a powerful and versatile method for the precise functionalization of surfaces.[1][2] This bio-orthogonal reaction, known for its high efficiency, selectivity, and mild reaction conditions, enables the stable covalent immobilization of a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, onto various substrates.[3][4][5] Its applications are particularly significant in drug development, diagnostics, and materials science, where tailored surface properties are paramount.[6][7]
The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[3] This reaction boasts an accelerated rate of up to 10⁸ times that of the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3][8] The catalytic cycle is initiated by the in-situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active Cu(I) species using a reducing agent like sodium ascorbate.[3][9]
Key Applications in Research and Drug Development:
-
Biomaterial Engineering: Covalently immobilizing peptides, proteins, and enzymes onto surfaces to enhance biocompatibility, direct cell adhesion, and create advanced biosensors.[5]
-
Drug Delivery: Functionalizing nanoparticles and other drug delivery vehicles with targeting ligands to achieve site-specific drug action.[6][10]
-
Diagnostics: Developing highly sensitive diagnostic arrays and biosensors through the controlled attachment of capture probes.
-
Materials Science: Modifying the physicochemical properties of surfaces, such as hydrophobicity and reactivity, for a wide range of applications.[6]
Quantitative Data Summary
The efficiency of CuAAC on modified surfaces can be quantified by various analytical techniques. The following table summarizes key quantitative data from representative studies.
| Parameter | Value | Experimental Context | Analytical Method | Reference |
| Reaction Time | 1 - 4 hours | CuAAC on alkyne-functionalized substrates at room temperature. | - | [1] |
| 2 hours | CuAAC reaction on a self-assembled monolayer (SAM). | Cyclic Voltammetry (CV) | [8] | |
| 1 - 12 hours | General solution-phase CuAAC for small molecule synthesis. | TLC or LC-MS | [3] | |
| Surface Coverage | ~60% of CuAAC | RuAAC-catalyzed reaction (72 h) compared to CuAAC (2 h). | Cyclic Voltammetry (CV) | [8] |
| Conjugation Efficiency | 70-80% | Conjugation of IM9scFv protein to the surface of Virus-Like Particles (VLPs). | - | [11] |
| >95% | CuAAC between functionalized azide and alkyne peptides. | - | [12] | |
| Intracellular Reaction Yield | 13.2-14.9% | Intracellular CuAAC in OVCAR5 cells with ligand 3 after NEM treatment. | - | [13] |
| 0.8% | Intracellular CuAAC in OVCAR5 cells with ligand 3 without NEM treatment. | - | [13] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in surface modification using CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. irjweb.com [irjweb.com]
- 11. Surface Functionalization of Virus-Like Particles by Direct Conjugation Using Azide–Alkyne Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 13. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) reagents. It includes comprehensive application notes, structured quantitative data, and detailed experimental protocols for various bioconjugation and labeling applications. The content is designed to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful copper-free click chemistry technique.
Introduction to SPAAC with DBCO Reagents
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the covalent ligation of two molecules in a biological environment without interfering with native cellular processes.[1][2][][] The reaction occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[5][6][7] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[1][][5][6][7][8]
DBCO reagents are widely used in SPAAC due to their high reactivity, specificity, and stability.[][5][9] The inherent ring strain in the DBCO molecule drives the reaction forward, leading to fast and efficient conjugation under mild, physiological conditions.[][10] This makes DBCO-mediated SPAAC a versatile tool for a wide range of applications, including protein labeling, antibody-drug conjugate (ADC) development, live-cell imaging, and surface immobilization.[1][9][11][12]
Key Features of DBCO-Mediated SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[][5][6]
-
High Specificity: DBCO reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological systems.[][5]
-
Favorable Kinetics: The reaction proceeds efficiently at low concentrations and physiological temperatures.[][8]
-
Stability: Both DBCO and azide (B81097) functional groups are stable in aqueous environments.[5][6]
-
Traceable Reaction: The consumption of DBCO can be monitored by UV-Vis spectroscopy, as it has a characteristic absorbance around 310 nm which disappears upon reaction with an azide.[5][6][13]
Quantitative Data Summary
The efficiency of SPAAC reactions with DBCO reagents can be influenced by several factors, including the choice of buffer, pH, temperature, and the specific structure of the reactants. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
| DBCO Construct | Azide Reactant | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.32–0.85[13][14] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.55–1.22[13][14] |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 | Not Specified |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Not Specified | Slower than Sulfo DBCO-amine[13][15] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | Not Specified | 0.18 - 0.37[14] |
| DBCO | Benzyl Azide | Not Specified | Not Specified | ~0.6 - 1.0[16] |
Note: Reaction rates can vary depending on the specific experimental conditions, including the solvent and the precise structures of the DBCO and azide derivatives used.[16] The inclusion of a PEG linker between the DBCO moiety and the biomolecule can increase reaction rates by reducing steric hindrance.[14][15]
Table 2: Typical Reagent Concentrations and Reaction Conditions for Bioconjugation
| Application | Biomolecule | DBCO Reagent | Azide Reagent | Molar Excess (DBCO:Azide or Azide:DBCO) | Reaction Time | Temperature |
| Antibody Labeling | Antibody (1-10 mg/mL) | DBCO-NHS ester | Azide-modified oligo/dye | 20-30 fold (DBCO-NHS to Ab) | 60 min (activation) | Room Temp |
| 2-4 fold (azide to DBCO-Ab) | 2-4 h or overnight | Room Temp or 4°C[6][17] | ||||
| Live Cell Labeling | Azide-labeled cell surface glycans | DBCO-fluorophore | N/A | N/A (20-50 µM DBCO-fluorophore) | 15-30 min | 37°C[2] |
| Peptide Conjugation | Azide-containing peptide (1-10 mM) | DBCO-functionalized molecule | N/A | 1.1-1.5 fold (DBCO to peptide) | 1-24 h | Room Temp or 37°C[11] |
Experimental Protocols
This section provides detailed methodologies for common applications of SPAAC with DBCO reagents.
Protocol 1: Antibody Labeling with a DBCO-NHS Ester
This protocol describes the two-step process for conjugating an azide-modified molecule to an antibody. First, the antibody is activated with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues). Second, the DBCO-labeled antibody is reacted with the azide-containing molecule.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified molecule (e.g., oligonucleotide, drug, or dye)
-
Spin desalting columns or other buffer exchange devices
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
Part A: Antibody Activation with DBCO-NHS Ester
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[17][18]
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange. The antibody concentration should be between 1-10 mg/mL.[6][18]
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution.[5][6][17][19] The final concentration of DMSO in the reaction mixture should not exceed 20% to avoid antibody denaturation.[5][6][18]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[5][6][17]
-
Quenching: Add a small volume of quenching solution (e.g., 10 µL of 100 mM Tris) to the reaction to quench any unreacted DBCO-NHS ester.[5][17] Incubate for an additional 15 minutes at room temperature.[5][17]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or through dialysis.[5][18]
Part B: SPAAC Reaction with Azide-Modified Molecule
-
Reaction Setup: Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in a reaction buffer.[6][17]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6][17][19] Longer incubation times may improve efficiency.[7]
-
Purification: Purify the final antibody conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[5][18]
-
Characterization: Validate the final conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[6] The degree of labeling can be determined using UV-Vis spectroscopy.[7]
Protocol 2: Live-Cell Imaging of Azide-Labeled Glycans
This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar analog, followed by fluorescent labeling via SPAAC with a DBCO-fluorophore conjugate.
Materials:
-
Mammalian cells in culture
-
Complete culture medium
-
Azide-modified sugar analog (e.g., Ac₄ManNAz)
-
DBCO-fluorophore conjugate
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of the azide-modified sugar (e.g., Ac₄ManNAz) in DMSO.
-
Add the azide-sugar to the complete culture medium to a final concentration of 25-50 µM.[2]
-
Replace the existing medium on the cells with the azide-sugar-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide into cell surface glycans.[1][2]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[2]
-
Gently wash the azide-labeled cells twice with warm PBS to remove residual culture medium.[1][2]
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]
-
-
Washing and Imaging:
-
Remove the DBCO-fluorophore solution and wash the cells three times with warm PBS to remove any unbound probe.[1][2]
-
(Optional) Counterstain the cells with a nuclear stain like Hoechst 33342.
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]
-
Visualizations
The following diagrams illustrate the key processes involved in SPAAC with DBCO reagents.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for antibody conjugation using SPAAC with a DBCO-NHS ester.
Caption: Logical relationships in a DBCO-mediated SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. lifetein.com [lifetein.com]
Application Notes and Protocols for Immobilization of Proteins and Peptides on Azido-PEG5-triethoxysilane Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and controlled immobilization of proteins and peptides onto solid surfaces is a cornerstone of modern biotechnology, finding critical applications in drug discovery, diagnostics, and biomaterial engineering. Azido-PEG5-triethoxysilane serves as a versatile surface modification agent that facilitates the covalent attachment of biomolecules through a robust and highly specific "click chemistry" reaction. The polyethylene (B3416737) glycol (PEG) spacer minimizes non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in assays, while the terminal azide (B81097) group provides a reactive handle for the chemoselective ligation of alkyne-modified proteins or peptides.
This document provides detailed protocols for the functionalization of silicon-based surfaces with this compound and the subsequent immobilization of biomolecules. It also presents quantitative data from surface characterization and protein immobilization experiments to guide researchers in developing and optimizing their specific applications.
Key Applications
-
Drug Discovery: Immobilization of target proteins for high-throughput screening of small molecule libraries.
-
Diagnostics and Biosensors: Covalent attachment of antibodies, antigens, or nucleic acid probes for the development of sensitive and specific detection platforms.
-
Biomaterial Engineering: Creation of biocompatible and bioactive surfaces on medical implants and cell culture substrates.
-
Proteomics: Fabrication of protein microarrays for studying protein-protein interactions and identifying disease biomarkers.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Surfaces
This protocol details the generation of a self-assembled monolayer (SAM) of this compound on silicon or glass surfaces.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene (B28343)
-
This compound
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation (Hydroxylation):
-
Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 (v/v) ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.
-
Immerse the silicon or glass substrates in the Piranha solution for 30-60 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should now be hydrophilic.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container.
-
Immerse the cleaned, dried substrates into the silane (B1218182) solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrates by baking at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature.
-
Rinse the substrates with ethanol (B145695) and then DI water.
-
Dry the substrates again with a stream of nitrogen.
-
Store the azide-functionalized substrates in a desiccator until use.
-
Protocol 2: Immobilization of Alkyne-Modified Proteins or Peptides via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for immobilizing alkyne-containing biomolecules onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates (from Protocol 1)
-
Alkyne-modified protein or peptide in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare the Click Chemistry Reaction Mixture:
-
Prepare stock solutions of CuSO₄ (50 mM in DI water), sodium ascorbate (50 mM in DI water, freshly prepared), and TBTA (10 mM in DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified protein/peptide solution with PBS.
-
Add the catalyst components to the protein/peptide solution in the following order, mixing gently after each addition:
-
TBTA (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
-
Immobilization Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Pipette the click chemistry reaction mixture containing the alkyne-modified biomolecule onto the azide-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing and Drying:
-
After incubation, remove the reaction solution.
-
Wash the substrate extensively with PBS to remove unbound protein/peptide and catalyst components.
-
Rinse the substrate with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The protein/peptide-functionalized surface is now ready for use in downstream applications.
-
Quantitative Data and Characterization
The success of surface functionalization and protein immobilization can be quantified using various surface analysis techniques.
Table 1: Surface Characterization Before and After Silanization
| Parameter | Before Silanization (Cleaned Substrate) | After Silanization with this compound |
| Water Contact Angle | < 10° (Hydrophilic) | 50-70° (More Hydrophobic) |
| XPS Atomic % (N 1s) | Not Detected | 2-5% |
| XPS Atomic % (Si 2p) | Present (from substrate) | Increased signal with a chemical shift |
| FTIR (Azide Peak) | Not Present | ~2100 cm⁻¹ |
Note: The exact values may vary depending on the substrate and specific processing conditions.
Table 2: Quantitative Analysis of Immobilized Protein
| Analysis Method | Parameter Measured | Typical Result |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s / Si 2p ratio | Increases significantly after protein immobilization |
| Fluorescence Microscopy | Fluorescence Intensity | High signal for fluorescently labeled proteins |
| Surface Plasmon Resonance (SPR) | Change in Refractive Index | Significant shift upon protein binding |
| Quartz Crystal Microbalance (QCM-D) | Change in Frequency and Dissipation | Correlates to the mass of immobilized protein |
| Atomic Force Microscopy (AFM) | Surface Topography | Visualization of immobilized protein molecules |
Note: These are representative results. Actual values will depend on the specific protein/peptide, its concentration, and the immobilization conditions.
Visualizations
Experimental Workflow
Application Notes and Protocols for Creating Anti-Fouling Surfaces using Azido-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-fouling, the non-specific adsorption of biomolecules such as proteins and the subsequent adhesion of cells, is a significant challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. The formation of a bio-fouling layer can impede device performance, trigger adverse immune responses, and lead to inaccurate experimental results. Poly(ethylene glycol) (PEG) has been widely utilized to create anti-fouling surfaces due to its ability to form a hydrophilic barrier that resists protein adsorption and cell adhesion.
Azido-PEG5-triethoxysilane is a versatile reagent for the creation of robust and functional anti-fouling surfaces. This molecule possesses a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces (e.g., glass, silicon), a flexible five-unit PEG linker to confer anti-fouling properties, and a terminal azide (B81097) group for subsequent bio-conjugation via "click chemistry". This allows for the creation of a bio-inert background to which specific ligands, antibodies, or other biomolecules can be selectively attached.
These application notes provide detailed protocols for the preparation, characterization, and evaluation of anti-fouling surfaces using this compound.
Data Presentation
Table 1: Surface Characterization Data
This table summarizes typical quantitative data obtained during the characterization of surfaces modified with PEG-silanes. The values for this compound are expected to be within these ranges.
| Parameter | Unmodified Substrate (e.g., Glass) | Modified with this compound | Method of Analysis |
| Water Contact Angle (°) | < 20 | 40 - 60 | Goniometry |
| N 1s Signal (atomic %) | 0 | 2 - 5 | X-ray Photoelectron Spectroscopy (XPS) |
| C 1s Signal (atomic %) | Adventitious Carbon | Increased signal with prominent C-O peak | X-ray Photoelectron Spectroscopy (XPS) |
| Si 2p Signal (atomic %) | High | Attenuated signal from substrate | X-ray Photoelectron Spectroscopy (XPS) |
| Azide Peak (cm⁻¹) | N/A | ~2100 | Fourier-Transform Infrared Spectroscopy (FTIR) |
Table 2: Anti-Fouling Performance Data
This table presents representative quantitative data on the anti-fouling efficacy of PEGylated surfaces. These values serve as a benchmark for the expected performance of surfaces modified with this compound.
| Assay | Control (Unmodified Surface) | This compound Modified Surface | Method of Quantification |
| Fibrinogen Adsorption | > 400 ng/cm² | < 20 ng/cm² | Quartz Crystal Microbalance (QCM) or ELISA |
| Lysozyme Adsorption | > 200 ng/cm² | < 10 ng/cm² | Quartz Crystal Microbalance (QCM) or ELISA |
| Fibroblast Adhesion | > 90% confluence | < 10% adhesion | Microscopic cell counting after incubation |
| Bacterial Adhesion (e.g., E. coli) | High | > 90% reduction | Colony forming unit (CFU) counting |
Experimental Protocols
Protocol 1: Preparation of Anti-Fouling Surfaces with this compound
This protocol details the steps for the covalent immobilization of this compound onto a hydroxylated substrate such as glass or silicon wafers.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
This compound
-
Anhydrous Toluene (B28343)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Sonicate substrates in acetone for 15 minutes. b. Sonicate substrates in ethanol for 15 minutes. c. Rinse thoroughly with DI water. d. Immerse substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). e. Rinse extensively with DI water. f. Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
Silanization: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container. b. Immerse the cleaned and dried substrates in the silane (B1218182) solution. c. Incubate for 2-4 hours at room temperature with gentle agitation. d. Remove the substrates from the silane solution and rinse with anhydrous toluene. e. Sonicate the substrates in fresh anhydrous toluene for 5 minutes to remove any non-covalently bound silane. f. Rinse with ethanol and then DI water. g. Dry the substrates under a nitrogen stream. h. Cure the silane layer by baking at 110°C for 30-60 minutes.
-
Storage: a. Store the modified substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
Protocol 2: Characterization of this compound Modified Surfaces
This protocol outlines the methods to confirm the successful deposition of the this compound layer.
Methods:
-
Water Contact Angle Measurement: a. Place a small droplet (1-5 µL) of DI water onto the surface. b. Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface using a goniometer. c. A successful modification will result in an increase in the contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): a. Analyze the surface elemental composition using an XPS instrument. b. A successful coating will show the appearance of a nitrogen (N 1s) peak and an increase in the carbon (C 1s) signal, with a significant component corresponding to C-O bonds from the PEG linker. The underlying substrate signals (e.g., Si 2p) will be attenuated.
-
Fourier-Transform Infrared Spectroscopy (FTIR): a. Use Attenuated Total Reflectance (ATR)-FTIR to analyze the surface chemistry. b. A successful modification will show a characteristic azide (N₃) stretching peak at approximately 2100 cm⁻¹.
Protocol 3: Assessment of Anti-Fouling Properties
This protocol provides methods to quantify the resistance of the modified surfaces to protein adsorption and cell adhesion.
A. Protein Adsorption Assay (using ELISA):
-
Incubate the modified and control (unmodified) surfaces with a solution of a model protein (e.g., 1 mg/mL Fibrinogen or Lysozyme in Phosphate Buffered Saline - PBS) for 1 hour at 37°C.
-
Wash the surfaces thoroughly with PBS containing 0.05% Tween 20 (PBST) to remove non-adsorbed protein.
-
Block any remaining non-specific binding sites by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary antibody specific to the adsorbed protein for 1 hour.
-
Wash with PBST.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) for 1 hour.
-
Wash with PBST.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and measure the resulting colorimetric change using a plate reader.
-
Compare the signal from the modified surface to the control surface to quantify the reduction in protein adsorption.
B. Cell Adhesion Assay:
-
Sterilize the modified and control surfaces (e.g., with 70% ethanol and UV irradiation).
-
Place the substrates in a sterile cell culture plate.
-
Seed a known number of cells (e.g., fibroblasts) onto each surface in a complete cell culture medium.
-
Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Gently wash the surfaces with sterile PBS to remove non-adherent cells.
-
Fix and stain the adherent cells (e.g., with crystal violet or a fluorescent viability stain).
-
Count the number of adherent cells in multiple fields of view using a microscope.
-
Calculate the percentage of cell adhesion on the modified surface relative to the control surface.
Visualizations
Caption: Experimental workflow for creating and evaluating anti-fouling surfaces.
Caption: Mechanism of anti-fouling by the PEG layer.
Application Notes and Protocols for Azido-PEG5-triethoxysilane in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG5-triethoxysilane for the development of high-performance biosensors. This versatile linker enables the robust, covalent immobilization of biomolecules onto silicon-based substrates through a two-step process: silanization and "click chemistry." The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the surface, reduces non-specific binding, and provides spatial orientation for the attached biomolecules, thereby improving biosensor sensitivity and specificity.
Core Principles and Applications
This compound acts as a heterobifunctional linker. The triethoxysilane (B36694) group forms stable covalent bonds with hydroxylated surfaces, such as silicon dioxide (glass, silicon wafers), creating a self-assembled monolayer (SAM). The terminal azide (B81097) group serves as a bio-orthogonal handle for the subsequent attachment of alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This methodology is applicable to a wide range of biosensor platforms, including:
-
Electrochemical Biosensors: For the detection of analytes through changes in electrical properties.
-
Surface Plasmon Resonance (SPR) Biosensors: For real-time monitoring of binding events.
-
Fluorescence-Based Biosensors: For detecting analytes through changes in light emission.
-
Quartz Crystal Microbalance (QCM) Biosensors: For measuring mass changes on the sensor surface.
Quantitative Performance of PEGylated Biosensors
The use of PEG linkers in biosensor construction has been shown to significantly enhance performance. The following table summarizes the performance characteristics of various biosensors that employ PEG-based surface modification strategies. While specific data for this compound is not extensively published in a comparative format, the presented data from analogous systems provide valuable benchmarks for expected performance.
| Biosensor Type | Analyte | Linker Chemistry | Limit of Detection (LOD) | Sensitivity | Dynamic Range | Reference |
| Piezoelectric | Nonanal | Peptide + GSGSGS linker | 2 ± 1 ppm | 0.4676 Hz/ppm | Not Reported | [1] |
| Piezoelectric | Pentanal | Peptide + GSGSGS linker | Not Reported | 0.3312 Hz/ppm | Not Reported | [1] |
| Piezoelectric | Octanal | Peptide + GSGSGS linker | Not Reported | 0.4281 Hz/ppm | Not Reported | [1] |
| SPR | α-synuclein | Rabbit mAb + Fe3O4 NPs | 5.6 fg/mL | Not Reported | Not Reported | [2] |
| LSPR | Enrofloxacin | Aptamer + AuNPs | 0.001 ng/mL | Not Reported | 0.01 - 100 ng/mL | [3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication of a biosensor using this compound.
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and uniformly hydroxylated surface is crucial for the formation of a high-quality silane (B1218182) monolayer.
Materials:
-
Silicon dioxide-coated substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a certified fume hood.
-
Nitrogen gas (high purity)
-
Sonicator
-
Slide rack (Teflon or stainless steel)
Procedure:
-
Place the substrates in a slide rack.
-
Sonicate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Carefully immerse the substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Confirm successful hydroxylation by observing a uniform wetting of the surface with DI water (a low contact angle).
Protocol 2: Surface Functionalization with this compound
This protocol describes the formation of an azide-terminated self-assembled monolayer (SAM).
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Anhydrous toluene (B28343) (or ethanol)
-
Nitrogen gas (high purity)
-
Oven or hotplate
-
Schlenk line or glovebox (optional, for maintaining anhydrous conditions)
Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Remove the substrates from the silane solution and rinse sequentially with anhydrous toluene, ethanol, and DI water to remove any physisorbed silane.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
Store the azide-functionalized substrates in a desiccator or under an inert atmosphere until ready for use.
Protocol 3: Immobilization of Alkyne-Modified Biomolecules via CuAAC
This protocol details the "click" reaction to covalently attach alkyne-modified biomolecules (e.g., proteins, DNA, aptamers) to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates
-
Alkyne-modified biomolecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (optional but recommended)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Nitrogen gas (high purity)
Procedure:
-
Prepare the following stock solutions:
-
Alkyne-biomolecule: Dissolve the alkyne-modified biomolecule in PBS at a suitable concentration (typically in the µM to mM range, depending on the biomolecule).
-
Copper(II) sulfate: Prepare a 100 mM stock solution in DI water.
-
Sodium ascorbate: Prepare a 500 mM stock solution in DI water. This solution should be made fresh for each experiment.
-
THPTA (optional): Prepare a 50 mM stock solution in DI water.
-
-
In a clean reaction vessel, prepare the click chemistry reaction mixture. For a final volume of 1 mL:
-
Add the alkyne-biomolecule solution to the desired final concentration.
-
Add THPTA to a final concentration of 1 mM (optional).
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
-
Immediately apply the reaction mixture to the azide-functionalized substrate, ensuring the entire surface is covered.
-
Incubate the reaction for 1-4 hours at room temperature in a humid chamber to prevent evaporation.
-
After incubation, thoroughly rinse the substrate with PBS and then DI water to remove unreacted reagents and non-specifically bound biomolecules.
-
Dry the biosensor surface under a gentle stream of nitrogen gas.
-
The biosensor is now ready for use or for subsequent blocking steps to minimize non-specific binding of the target analyte.
Visualizations
Experimental Workflow
Caption: Workflow for biosensor fabrication.
Signaling Pathway
Caption: Generalized biosensor signaling pathway.
References
Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Azido-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a variety of substrates. They provide a powerful tool for modifying and functionalizing surfaces with a high degree of control over the chemical and physical properties at the nanoscale. Azido-PEG5-triethoxysilane is a versatile molecule for creating SAMs, particularly on hydroxylated surfaces like silicon wafers, glass, and quartz. This molecule incorporates a triethoxysilane (B36694) group for covalent attachment to the substrate, a polyethylene (B3416737) glycol (PEG) linker to reduce non-specific protein adsorption and enhance biocompatibility, and a terminal azide (B81097) group for subsequent bio-functionalization via "click chemistry".[1]
This document provides detailed application notes and protocols for the creation, characterization, and functionalization of self-assembled monolayers using this compound. The protocols are designed to be a valuable resource for researchers in materials science, biotechnology, and drug development who are looking to create well-defined, bio-inert, and functionalizable surfaces for a wide range of applications, including biosensors, cell adhesion studies, and targeted drug delivery systems.
Quantitative Data Summary
The successful formation of a self-assembled monolayer can be quantitatively assessed through various surface analysis techniques. The following table summarizes expected quantitative data for a well-formed this compound SAM on a silicon wafer with a native oxide layer. These values are based on typical results for similar PEG-silane and alkyl silane (B1218182) SAMs reported in the literature.[2][3] Actual values may vary depending on specific experimental conditions.
| Parameter | Method | Expected Value | Reference |
| Water Contact Angle (θ) | Goniometry | 45° - 65° | |
| Ellipsometric Thickness | Ellipsometry | 2.0 - 4.0 nm | [2][4][5] |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | < 0.5 nm | [2] |
Experimental Protocols
Substrate Preparation: Cleaning of Silicon Wafers
A pristine substrate surface is critical for the formation of a uniform and high-quality SAM. The following protocol describes a standard cleaning procedure for silicon wafers.
Materials:
-
Silicon wafers
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Beakers and wafer holders (Teflon or glass)
-
Sonicator
Procedure:
-
Place the silicon wafers in a wafer holder.
-
Immerse the wafers in acetone and sonicate for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Immerse the wafers in isopropanol and sonicate for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
In a designated glass beaker inside a fume hood, slowly and carefully add the hydrogen peroxide to the sulfuric acid to prepare the Piranha solution. Never add the acid to the peroxide. The solution will become very hot.
-
Carefully immerse the cleaned wafers in the hot Piranha solution for 30 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
Remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned wafers immediately for SAM formation or store them in a clean, dry environment.
Formation of this compound SAM
This protocol details the formation of the azide-terminated SAM on the cleaned silicon wafers.
Materials:
-
Cleaned silicon wafers
-
This compound
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Glass deposition chamber or desiccator
-
Nitrogen or argon gas (inert atmosphere)
-
Oven
Procedure:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol in a clean, dry glass container.
-
Place the cleaned and dried silicon wafers in a wafer holder and immerse them in the silane solution.
-
To ensure an anhydrous environment and prevent premature polymerization of the silane in solution, it is recommended to perform the deposition in a glove box or a sealed container purged with an inert gas like nitrogen or argon.
-
Allow the self-assembly process to proceed for 2-16 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
After the incubation period, remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed molecules.
-
Sonicate the wafers in fresh anhydrous solvent for 2-5 minutes to further remove any non-covalently bound silane.
-
Dry the wafers under a stream of nitrogen gas.
-
To complete the covalent bond formation and cross-linking within the monolayer, cure the SAM-coated wafers in an oven at 100-120°C for 30-60 minutes.[6]
-
Allow the wafers to cool to room temperature before characterization or further functionalization.
Bio-functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
The terminal azide groups on the SAM surface provide a versatile handle for the covalent immobilization of alkyne-modified biomolecules, such as peptides, proteins, or small molecules, via the highly efficient and specific CuAAC "click" reaction.[7][8]
Materials:
-
This compound SAM-coated silicon wafers
-
Alkyne-modified peptide (e.g., Alkyne-RGD)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DI water
Procedure:
-
Prepare a stock solution of the alkyne-modified peptide in a suitable buffer (e.g., 1 mM in PBS).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in DI water) and sodium ascorbate (e.g., 500 mM in DI water).
-
Prepare a stock solution of the THPTA ligand (e.g., 100 mM in DI water).
-
In a clean reaction vessel, combine the peptide solution with the THPTA solution.
-
Add the CuSO₄ solution to the peptide/ligand mixture. The final concentration of the peptide is typically in the range of 10-100 µM, with a 5-10 fold molar excess of the copper/ligand complex.
-
Place the this compound SAM-coated wafers in the reaction vessel.
-
Initiate the click reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in a 5-10 fold molar excess to the copper sulfate.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
After the reaction, remove the wafers and rinse them thoroughly with PBS and then DI water to remove any unreacted reagents.
-
Dry the functionalized wafers under a stream of nitrogen gas.
Mandatory Visualizations
Experimental Workflow for SAM Formation and Functionalization
Caption: Workflow for creating a peptide-functionalized surface.
Logical Relationship of SAM Components
Caption: Functional components of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. details | Park Systems [parksystems.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Self-assembled monolayer of designed and synthesized triazinedithiolsilane molecule as interfacial adhesion enhancer for integrated circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Optimizing reaction time for Azido-PEG5-triethoxysilane surface coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the surface coating process with Azido-PEG5-triethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional molecule featuring a terminal azide (B81097) group and a triethoxysilane (B36694) moiety, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The triethoxysilane group allows for covalent attachment to hydroxyl-bearing surfaces like glass, silica, and metal oxides.[4] The azide group serves as a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of alkyne-modified biomolecules, fluorophores, or other functionalities.[1][2][3][5] The PEG spacer enhances water solubility and reduces non-specific protein adsorption.[4][6]
Q2: What is the general principle behind the silanization reaction?
A2: The silanization process with triethoxysilanes involves two main chemical reactions:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This step can be catalyzed by either acid or base.
-
Condensation: The newly formed silanol groups can then react with the hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups of adjacent silane molecules can react with each other (self-condensation) to form a cross-linked network on the surface.
Q3: How can I confirm a successful this compound coating?
A3: Several techniques can be used to verify the presence and quality of the coating:
-
Water Contact Angle Measurement: A successful coating will alter the surface energy. An increase in the water contact angle compared to the clean, hydrophilic substrate indicates the presence of the PEG-silane layer.[7]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information of the surface. The presence of a nitrogen (N1s) signal, specifically with peaks corresponding to the azide group, is a direct confirmation of a successful azide functionalization.[5][8][9]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface, providing insights into the uniformity and potential for aggregate formation.[10][11]
-
Ellipsometry: This technique can measure the thickness of the deposited silane layer, which is typically in the nanometer range for a monolayer.[12][13]
Troubleshooting Guides
Problem 1: Low or No Surface Coating (Surface remains hydrophilic)
| Possible Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic and inorganic contaminants. A common and effective method for glass or silicon is sonication in a detergent solution followed by rinsing with deionized water and treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[14] |
| Insufficient Surface Hydroxylation | The density of hydroxyl (-OH) groups on the substrate is crucial for the silanization reaction. Ensure the surface is properly activated. Piranha cleaning, UV/Ozone treatment, or oxygen plasma treatment are effective methods to generate a high density of surface hydroxyl groups.[14] |
| Inactive Silane Reagent | Triethoxysilanes are sensitive to moisture and can hydrolyze and polymerize in the container if not stored properly. Use a fresh, unopened vial of this compound stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4] |
| Suboptimal Reaction Time | The reaction may not have proceeded to completion. While initial attachment can be rapid, achieving a well-ordered monolayer can take several hours. A typical reaction time is between 2 and 24 hours at room temperature.[5] |
Problem 2: Non-Uniform or Patchy Coating
| Possible Cause | Recommended Solution |
| Uneven Surface Cleaning or Activation | Ensure the entire substrate is uniformly exposed to the cleaning and activation solutions. Inconsistent cleaning will lead to patchy silanization. |
| Silane Polymerization in Solution | If there is excess water in the reaction solvent, the silane can hydrolyze and self-condense in the bulk solution, leading to the deposition of aggregates on the surface. Use anhydrous solvents for the reaction and prepare the silane solution immediately before use.[14] |
| Incorrect Silane Concentration | A very high concentration of silane can lead to the formation of multilayers and aggregates. A typical starting concentration is 1-2% (v/v) in an anhydrous solvent.[5] Conversely, a very low concentration may result in incomplete surface coverage. |
| Improper Rinsing | After the reaction, loosely bound silane molecules and aggregates need to be removed. Rinse the coated substrate thoroughly with the reaction solvent (e.g., anhydrous toluene (B28343) or ethanol) followed by a final rinse with a less polar solvent like isopropanol (B130326).[5] |
Problem 3: Poor Performance in Subsequent "Click Chemistry" Reaction
| Possible Cause | Recommended Solution |
| Low Azide Surface Density | This can be a result of an incomplete or poorly formed silane layer. Refer to the troubleshooting guides for low and non-uniform coatings to optimize the initial silanization step. |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the azide group, making it less accessible to the alkyne-containing molecule. Ensure that the linker on your alkyne-modified molecule is sufficiently long and flexible. |
| Suboptimal "Click" Reaction Conditions | For CuAAC reactions, ensure the use of a freshly prepared copper(I) catalyst. The presence of oxygen can oxidize the Cu(I) to the inactive Cu(II) state. Degassing the reaction buffer and performing the reaction under an inert atmosphere can improve efficiency. Also, ensure the pH of the reaction buffer is optimal (typically between 4 and 12).[5][15][16] |
| Inaccessible Azide Groups | In some cases, the PEG chains may collapse onto the surface, burying the azide groups. Performing the click reaction in a solvent system that promotes the extension of the PEG chains can improve accessibility. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data based on typical experimental outcomes. These values should be used as a general guide, and optimal conditions may vary depending on the specific substrate and experimental setup.
Table 1: Effect of Reaction Time on Water Contact Angle
| Reaction Time (Hours) | Expected Water Contact Angle (°) on Glass |
| 0 (Cleaned Glass) | < 10° |
| 1 | 30° - 40° |
| 4 | 45° - 55° |
| 12 | 55° - 65° |
| 24 | 60° - 70° |
Note: These are typical values and can be influenced by factors such as PEG chain length and surface roughness.[7]
Table 2: Effect of Silane Concentration on Layer Thickness
| Silane Concentration (v/v in Toluene) | Expected Layer Thickness (nm) by Ellipsometry |
| 0.1% | 1.0 - 1.5 |
| 1% | 2.0 - 3.0 |
| 5% | 3.5 - 5.0 (potential for multilayer formation) |
Note: The theoretical length of a fully extended PEG5 chain is approximately 2 nm. Thicknesses significantly greater than this may indicate multilayer formation.[13]
Table 3: Typical XPS Atomic Concentration on a Successfully Coated Silicon Wafer
| Element | Expected Atomic Concentration (%) |
| Si (from substrate and silane) | ~25-35% |
| O (from substrate and silane) | ~40-50% |
| C (from PEG and adventitious carbon) | ~15-25% |
| N (from azide group) | ~1-3% |
Note: The nitrogen signal is a key indicator of the presence of the azide group.[8][9]
Experimental Protocols
Protocol 1: Cleaning and Activation of Glass or Silicon Substrates
-
Initial Cleaning:
-
Place the substrates in a rack.
-
Sonicate in a 2% solution of laboratory detergent (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse again with deionized water and dry under a stream of nitrogen.
-
-
Surface Activation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid.
-
Immerse the cleaned and dried substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates under a stream of nitrogen. The surface should now be highly hydrophilic.
-
Protocol 2: this compound Coating in an Anhydrous Solvent
-
Prepare Silane Solution:
-
In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of the silane to 10 mL of anhydrous toluene. Prepare this solution immediately before use.
-
-
Silanization Reaction:
-
Place the cleaned and activated substrates in the silane solution.
-
Seal the container to prevent the entry of atmospheric moisture.
-
Allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with isopropanol and then with deionized water.
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent bonds.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound surface coating.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Silane-PEG-Azide, MW 5,000 | BroadPharm [broadpharm.com]
- 3. Silane-PEG-Azide, MW 2,000 | BroadPharm [broadpharm.com]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. details | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting incomplete surface coverage with silane reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the silanization of surfaces. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible surface modifications.
Troubleshooting Guide: Incomplete Surface Coverage
This guide addresses specific issues that can lead to incomplete or failed silanization, providing potential causes and actionable solutions.
Problem 1: Patchy or Uneven Silane (B1218182) Coating
Symptoms:
-
Visible streaks, patches, or islands of coating on the substrate.
-
Inconsistent surface properties (e.g., variable hydrophobicity) across the surface.
-
Poor performance in downstream applications (e.g., inconsistent cell adhesion, unreliable sensor readings).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | The most common cause of uneven coating is a contaminated surface.[1][2] Organic residues, dust, or other contaminants can mask hydroxyl groups, preventing uniform silane deposition. Implement a rigorous cleaning protocol. For glass or silicon substrates, Piranha solution cleaning is highly effective.[1][2][3] (See Experimental Protocols for a detailed procedure). |
| Uneven Surface Activation | Insufficient or non-uniform hydroxylation of the surface will lead to patchy silane binding. Ensure the entire surface is uniformly exposed to the activation agent (e.g., plasma, UV/Ozone). For plasma treatment, the sample should be placed in a region of uniform plasma density. |
| Improper Immersion/Withdrawal | The manner in which the substrate is introduced to and removed from the silane solution can affect coating uniformity. Immerse and withdraw the substrate from the silanization solution slowly and at a constant, smooth speed. |
| Silane Aggregation in Solution | Silane molecules can prematurely hydrolyze and self-condense in solution, forming aggregates that deposit on the surface.[2] Prepare the silane solution immediately before use and minimize its exposure to atmospheric moisture.[1][2] Consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Surface Remains Hydrophilic After Silanization
Symptoms:
-
Low water contact angle, indicating a hydrophilic surface where a hydrophobic surface was expected.
-
Failure to achieve the desired surface energy modification.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Silane Reagent | Silane reagents are sensitive to moisture and can degrade over time, losing their reactivity. Use a fresh bottle of high-purity silane. Store silanes in a desiccator or under an inert atmosphere. |
| Insufficient Reaction Time | The self-assembly of the silane layer requires adequate time. Increase the immersion time of the substrate in the silane solution. Typical reaction times can range from 30 minutes to several hours.[1] |
| Incorrect Silane Concentration | A concentration that is too low may result in incomplete surface coverage.[4] Conversely, an excessively high concentration can lead to the formation of unstable multilayers.[4] A typical starting concentration is 0.5% to 2% (v/v) in a suitable solvent.[4] |
| Sub-optimal pH of the Solution | The rate of hydrolysis and condensation of alkoxysilanes is pH-dependent. For many silanes, a slightly acidic pH (around 4.5-5.5) can catalyze the hydrolysis step.[4] |
Problem 3: Formation of Aggregates or Particles on the Surface
Symptoms:
-
Visible particles or a hazy/cloudy appearance on the surface.[1]
-
High surface roughness as measured by techniques like Atomic Force Microscopy (AFM).
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Humidity | High humidity can cause premature and uncontrolled polymerization of the silane in the solution or on the surface, leading to the formation of polysiloxane aggregates.[1][5] Work in a low-humidity environment, such as a glove box or under a dry nitrogen atmosphere.[1] |
| Prolonged Reaction Time | Leaving the substrate in the silanization solution for too long can promote the formation of multilayers and aggregates.[2] Optimize the reaction time by testing shorter durations. |
| Inadequate Rinsing | Physisorbed (non-covalently bonded) silane molecules and aggregates must be removed after deposition. After removing the substrate from the silanization solution, rinse it thoroughly with a fresh, anhydrous solvent (e.g., the solvent used for the silane solution).[1] |
| Improper Curing | A final curing step is often necessary to cross-link the silane molecules and form a stable layer. After rinsing, dry the substrate under a stream of inert gas and then cure in an oven at a temperature appropriate for the specific silane and substrate (e.g., 110-120°C for 30-60 minutes).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a uniform silane coating?
A1: The most critical step is meticulous surface preparation. The substrate must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to react with.[2] Failure to ensure proper cleaning and activation is the most common reason for incomplete or patchy surface coverage.
Q2: Can I reuse my silanization solution?
A2: It is strongly recommended to always use a freshly prepared silanization solution for each experiment.[1][2] Silane solutions are sensitive to trace amounts of moisture and will degrade over time through hydrolysis and self-condensation, leading to inconsistent and poor-quality coatings.
Q3: How does the choice of solvent affect the silanization process?
A3: The solvent plays a crucial role in the silanization process. Anhydrous solvents such as toluene (B28343) or acetone (B3395972) are often used for solution-phase deposition to minimize premature hydrolysis of the silane.[6] The polarity of the solvent can also influence the solubility of the silane and the conformation of the resulting monolayer.
Q4: What is the difference between solution-phase and vapor-phase silanization?
A4: In solution-phase silanization, the substrate is immersed in a solution containing the silane reagent. This method is straightforward but can be prone to aggregate formation if conditions are not carefully controlled. Vapor-phase silanization involves exposing the substrate to the vapor of the silane reagent in a controlled environment.[6] This technique can produce more uniform and reproducible monolayers with a lower likelihood of particle contamination.[7]
Q5: How can I verify the success of my silanization?
A5: Several techniques can be used to characterize the silanized surface. A simple and common method is to measure the water contact angle.[4] A successful hydrophobic silanization will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate. More advanced techniques include Atomic Force Microscopy (AFM) to assess surface morphology and roughness, and X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface.[8][9]
Quantitative Data
Table 1: Effect of Silane Concentration on Water Contact Angle
| Silane Reagent | Substrate | Concentration (wt % in solvent) | Water Contact Angle (°) |
| Dichlorooctamethyltetrasiloxane | Glass | 0.1 (in heptane) | ~40 |
| Dichlorooctamethyltetrasiloxane | Glass | 1 (in heptane) | ~80 |
| Dichlorooctamethyltetrasiloxane | Glass | 10 (in heptane) | ~95 |
| Alkylsilane | Limestone | 0.5 | >90 |
| Alkylsilane | Limestone | 1.0 | >90 (no significant change) |
| Alkylsilane | Sandstone | 0.5 (1 hr treatment) | <90 |
| Alkylsilane | Sandstone | >0.5 (24 hr treatment) | >90 |
Data compiled from multiple sources for illustrative purposes.[10][11][12]
Table 2: Impact of Relative Humidity (RH) on Silane Layer Formation
| Silane Reagent | Substrate | Relative Humidity (RH) | Resulting Layer Thickness (Monolayers) |
| Butyltrimethoxysilane (BTMS) | Iron | 0% | ~1 |
| Butyltrimethoxysilane (BTMS) | Iron | 53.3% | ~6-8 |
| Butyltrimethoxysilane (BTMS) | Iron | 100% | ~12 |
| Methyltrimethoxysilane (MTMS) | Iron | 53.3% | ~5-6 |
| Methyltrimethoxysilane (MTMS) | Iron | 100% | ~8-10 |
Data suggests that an increase in humidity leads to a thicker siloxane layer.[13]
Experimental Protocols
Protocol 1: Piranha Cleaning of Glass/Silicon Substrates
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).
-
Preparation:
-
Cleaning:
-
Immerse the substrates in the Piranha solution for 10-15 minutes.[14]
-
-
Rinsing:
-
Carefully remove the substrates from the Piranha solution using Teflon tweezers.
-
Rinse the substrates thoroughly with copious amounts of deionized (DI) water.[2]
-
-
Drying:
-
Dry the substrates under a stream of nitrogen or in an oven at 80-100°C.[2] The surface should now be highly hydrophilic.
-
Protocol 2: Solution-Phase Silanization
-
Substrate Preparation:
-
Clean and activate the substrate using an appropriate method (e.g., Piranha cleaning). Ensure the substrate is completely dry before proceeding.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene). Prepare the solution immediately before use.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature under an inert atmosphere.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.
-
Perform a final rinse with ethanol (B145695) or isopropanol.
-
-
Curing:
-
Dry the rinsed substrates under a stream of dry nitrogen.
-
Cure the substrates in an oven at 110°C for 30 minutes.[1]
-
Protocol 3: Vapor-Phase Silanization
-
Substrate Preparation:
-
Clean and activate the substrate as described above. Place the dry substrate in a vacuum desiccator.
-
-
Silane Deposition:
-
Post-Deposition:
Visualizations
Caption: Experimental workflow for surface silanization.
Caption: Troubleshooting workflow for incomplete silane coverage.
Caption: Simplified chemical pathway of silanization.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. redox.me [redox.me]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. lehigh.edu [lehigh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability [mdpi.com]
- 14. purdue.atlassian.net [purdue.atlassian.net]
- 15. pubs.aip.org [pubs.aip.org]
Impact of moisture on Azido-PEG5-triethoxysilane stability and reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-triethoxysilane. The information provided addresses common issues related to the impact of moisture on the stability and reactivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule that features an azide (B81097) group and a triethoxysilane (B36694) moiety, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications include:
-
Surface Modification: The triethoxysilane group allows for the covalent attachment of the molecule to hydroxyl-rich surfaces such as glass, silica, and metal oxides.[1][2][3]
-
Bioconjugation via Click Chemistry: The azide group enables highly efficient and specific "click" reactions with alkyne-containing molecules, facilitating the immobilization of biomolecules (e.g., proteins, peptides, oligonucleotides) onto surfaces.[1][3][4][5]
Q2: How does moisture affect the stability of this compound?
Moisture is a critical factor affecting the stability of this compound due to the presence of the triethoxysilane group, which is susceptible to hydrolysis.[6][7] Exposure to water, even atmospheric humidity, can lead to the hydrolysis of the ethoxy groups (-OCH2CH3) to form silanol (B1196071) groups (-OH). These silanol groups are highly reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and a decrease in the reactivity of the desired monomeric species.[1][5]
Q3: What are the signs of degradation of this compound due to moisture?
Degradation of this compound may not be visually apparent in its pure form. However, during application, the following issues may indicate that the reagent has been compromised by moisture:
-
Poor Surface Modification: The treated surface remains hydrophilic, showing a low water contact angle, which indicates that the silanization process was inefficient.[4]
-
Inconsistent or Non-Uniform Coatings: The resulting silane (B1218182) layer may be patchy or show streaks, which can be a result of the premature polymerization of the silane in solution before it can form a uniform monolayer on the surface.[4]
-
Reduced Reactivity in Click Chemistry: If the azide functionality is intended for subsequent conjugation and the reaction yield is low, it could be due to the aggregation and precipitation of the hydrolyzed silane, making the azide groups inaccessible.
Q4: What are the recommended storage and handling conditions for this compound?
To maintain the stability and reactivity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the reagent at -20°C in a tightly sealed container.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[7]
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Handle the reagent in a dry environment, such as a glove box or under a stream of dry inert gas.
-
Use anhydrous solvents and dry glassware for all experiments.[3]
-
Prepare solutions containing the silane immediately before use to minimize the time for potential hydrolysis in solution.[4]
-
Troubleshooting Guide
Problem 1: Incomplete or Failed Surface Silanization
| Symptom | Possible Cause | Solution |
| The surface remains hydrophilic after treatment. | Degraded this compound: The reagent has been exposed to moisture, leading to hydrolysis and self-condensation. | Use a fresh, unopened vial of the reagent. Ensure proper storage and handling procedures are followed to prevent moisture contamination. |
| Inadequate Surface Preparation: The substrate surface is not clean or lacks a sufficient density of hydroxyl groups for the silanization reaction to occur.[4] | Thoroughly clean the substrate using methods such as sonication in solvents (e.g., ethanol, acetone) followed by piranha solution treatment or oxygen plasma to generate surface hydroxyl groups.[4] | |
| Insufficient Reaction Time or Temperature: The reaction conditions are not optimal for the formation of a stable silane layer. | Optimize the reaction time and temperature. Silanization is often carried out for several hours at room temperature or slightly elevated temperatures. |
Problem 2: Non-Uniform Silane Coating
| Symptom | Possible Cause | Solution |
| The coated surface appears patchy, streaky, or hazy. | Premature Polymerization in Solution: The presence of excess water in the solvent or on the substrate surface has caused the silane to polymerize before forming a monolayer.[3] | Use anhydrous solvents and thoroughly dry the substrate before silanization. Prepare the silane solution immediately before use.[3] |
| High Silane Concentration: An overly concentrated solution can lead to the formation of multilayers and aggregates on the surface.[4] | Optimize the concentration of the silane solution. A typical starting concentration is 1-2% (v/v) in an anhydrous solvent. | |
| Improper Curing: The post-deposition curing step is insufficient to form a stable, cross-linked siloxane network. | After the initial silanization, rinse the surface with an anhydrous solvent and then cure at an elevated temperature (e.g., 100-120°C) to promote the formation of stable siloxane bonds. |
Quantitative Data Summary
| Parameter | Effect on Hydrolysis Rate | Effect on Self-Condensation Rate | Rationale |
| Increased Moisture/Water Concentration | Increases | Increases | Water is a reactant in the hydrolysis step. The resulting silanols are reactive and will condense more rapidly at higher concentrations.[1] |
| Acidic pH (e.g., pH 4-5) | Increases | Decreases (relative to basic pH) | Acid catalyzes the hydrolysis of the ethoxy groups.[8] |
| Basic pH (e.g., pH 8-9) | Increases | Significantly Increases | Base catalyzes both hydrolysis and the condensation of silanol groups.[8] |
| Increased Temperature | Increases | Increases | Both hydrolysis and condensation are chemical reactions with positive activation energies. |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification of a Glass Substrate
-
Substrate Cleaning and Activation:
-
Sonicate glass slides in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the slides extensively with deionized water and dry them under a stream of dry nitrogen gas.
-
For immediate use, bake the slides at 110°C for 30 minutes to remove adsorbed water.
-
-
Silanization:
-
In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them sequentially with anhydrous toluene, ethanol, and deionized water to remove any non-covalently bound silane.
-
Dry the slides under a stream of dry nitrogen gas.
-
Cure the slides in an oven at 100-110°C for 1 hour to promote the formation of a stable siloxane network.
-
Visualizations
Caption: Impact of moisture on this compound stability and reactivity pathway.
Caption: A logical workflow for troubleshooting poor silanization results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
Technical Support Center: Best Practices for Rinsing and Curing Silanized Surfaces
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the critical rinsing and curing steps of surface silanization. Here, you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to ensure the successful and reproducible functionalization of your surfaces.
Troubleshooting Guide
This guide addresses specific issues that may arise during the rinsing and curing stages of your silanization experiments, providing potential causes and actionable solutions in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Uneven or Patchy Coating | Q1: After rinsing and curing, my silanized surface appears uneven, with visible patches or streaks. What went wrong? | A1: This common issue can often be traced back to several factors: * Inadequate Rinsing: Insufficient rinsing may leave behind physisorbed (loosely bound) silane (B1218182) molecules and oligomers that are not covalently bonded to the surface.[1] * Solution: Implement a thorough rinsing protocol. Sequentially rinse the surface with the same solvent used for the silane solution (e.g., toluene, ethanol, or acetone) to remove excess silane, followed by a rinse with deionized water.[2] Sonication during the rinsing step can also be effective in removing this excess material.[1] * Premature Silane Hydrolysis: High humidity can cause silanes to hydrolyze and polymerize in the solution before they have a chance to bond uniformly to the surface, leading to the deposition of aggregates.[1][2] * Solution: Whenever possible, work in a controlled environment with low humidity. Using anhydrous solvents for the silane solution can also mitigate this issue.[2] Prepare the silane solution immediately before use to minimize its exposure to atmospheric moisture.[1] * Improper Curing: Non-uniform heating during the curing step can lead to inconsistencies in the silane layer. * Solution: Ensure the entire surface is heated evenly. Using a calibrated oven is preferable to a hot plate, which may have hot spots.[2] |
| Poor Adhesion or Unstable Layer | Q2: My subsequent coatings are not adhering properly, or the silane layer seems to wash off. How can I improve the stability of the silanized surface? | A2: Poor adhesion is often a result of an incomplete or weakly bound silane layer: * Incomplete Curing: The curing step is crucial for forming a stable and durable silane layer through the formation of covalent Si-O-Si bonds with the surface and cross-linking between silane molecules.[2][3] * Solution: Optimize your curing protocol. This involves adjusting the temperature and duration. While some protocols suggest a quick cure on a hot plate (e.g., ~100°C for 5 minutes), a longer cure in an oven at a controlled temperature (e.g., 70°C overnight or 110°C for 5-10 minutes) can lead to a more robust layer.[2][4] * Excess Water During Rinsing: While a final rinse with deionized water is common, prolonged exposure to water before a proper cure can sometimes lead to the hydrolysis of the newly formed bonds, especially if the cross-linking is not complete. * Solution: After the final water rinse, ensure the surface is dried thoroughly before curing. A stream of inert gas like nitrogen can be used for this purpose.[2] * Formation of a Thick, Weak Layer: Using a silane concentration that is too high can result in the formation of a thick, uneven layer that is not well-adhered to the substrate.[2] * Solution: Optimize the silane concentration. A typical starting range is 0.5% to 2% (v/v) in a suitable solvent.[2] |
| Surface Remains Hydrophilic | Q3: I expected a hydrophobic surface after silanization, but it remains hydrophilic, as indicated by a low water contact angle. What is the issue? | A3: A hydrophilic surface post-silanization suggests a failure in the formation of a dense silane layer: * Incomplete Reaction: The silanization reaction may not have gone to completion, leaving exposed hydroxyl groups on the substrate. * Solution: Ensure the reaction time is sufficient. This can range from 20 seconds to 2 hours, depending on the specific silane and substrate.[2] Also, verify that the silane solution was prepared correctly, as factors like pH can affect the hydrolysis and condensation reactions.[2][5] * Loss of Silane Layer During Rinsing: An aggressive rinsing procedure before the layer is properly cured might strip away the silane molecules. * Solution: Be gentle during the initial rinsing steps. A brief dip in the rinsing solvent is often sufficient to remove excess silane without disturbing the monolayer.[4] Ensure a proper curing step is performed to covalently bond the silane to the surface. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of rinsing after silanization? A1: Rinsing is a critical step to remove any excess, non-covalently bonded (physisorbed) silane molecules from the surface.[1] If not removed, these molecules can lead to the formation of an unstable, uneven, and thick outer layer, which can compromise the quality and performance of the functionalized surface.[2]
Q2: Which solvents are best for rinsing silanized surfaces? A2: The best practice is to perform an initial rinse with the same solvent used to prepare the silane solution (e.g., ethanol, acetone (B3395972), or toluene).[2] This is often followed by a final rinse with deionized water to remove any remaining solvent and unbound silane.[2]
Q3: Why is curing necessary, and what happens during this step? A3: Curing is essential for creating a durable and stable silane layer.[2] During curing, typically with heat, two key reactions occur:
-
Condensation with the Surface: Covalent Si-O-Si bonds are formed between the hydrolyzed silane molecules and the hydroxyl groups on the substrate.[3]
-
Cross-linking: Covalent Si-O-Si bonds are formed between adjacent silane molecules, creating a robust, cross-linked network on the surface.
Q4: What are the typical curing temperatures and times? A4: Curing parameters can vary depending on the specific silane and substrate. However, common protocols include:
-
Heating on a hot plate at approximately 100°C for 5 minutes.[2]
-
Baking in an oven at 70°C overnight.[2]
-
Curing in an oven at 110°C for 5-10 minutes.[4] Some protocols also allow for curing at room temperature for 24 hours, provided the relative humidity is below 60%.[4]
Q5: How can I verify that the rinsing and curing process was successful? A5: A common and effective method to assess the quality of the silanized surface is by measuring the water contact angle.[2] A successful silanization with a hydrophobic silane will result in a significant increase in the water contact angle compared to the clean, untreated surface.[2] For instance, a clean glass slide is very hydrophilic with a low contact angle, while a well-silanized hydrophobic surface will exhibit a high contact angle.[6]
Data Presentation
Table 1: Common Rinsing Solvents and Curing Parameters
| Parameter | Recommended Options | Typical Values/Sequence | Notes |
| Rinsing Solvents | Ethanol, Acetone, Toluene, Deionized Water | 1. Initial rinse with the silane solution solvent (e.g., Acetone or Ethanol).[2] 2. Final rinse with deionized water.[2] | The initial rinse removes excess silane, while the final rinse removes the solvent. |
| Curing Temperature | Room Temperature to 120°C | 70°C[2], 100°C[2], 110°C[4] | The choice of temperature can affect the reaction and curing rates.[2] |
| Curing Duration | 5 minutes to 24 hours | 5 minutes (at ~100°C)[2], 5-10 minutes (at 110°C)[4], Overnight (at 70°C)[2], 24 hours (at room temp)[4] | Longer curing times at lower temperatures can be as effective as shorter times at higher temperatures. |
Experimental Protocols
Protocol 1: Standard Rinsing and Curing of Silanized Glass Slides
This protocol provides a general guideline for rinsing and curing glass slides after treatment with a silane solution (e.g., 2% APTES in acetone).
Methodology:
-
Removal from Silane Solution: Carefully remove the glass slides from the silane solution using forceps.
-
Initial Solvent Rinse: Immediately immerse the slides in a beaker containing the same solvent used for the silane solution (e.g., acetone or ethanol). Agitate gently for 1-2 minutes.
-
Secondary Solvent Rinse (Optional): For thorough removal of unbound silane, transfer the slides to a fresh beaker of the same solvent and agitate for another 1-2 minutes.
-
Deionized Water Rinse: Transfer the slides to a beaker of deionized water and rinse for 1-2 minutes to remove the solvent.
-
Drying: Dry the slides completely. This can be achieved by blowing a stream of dry, inert gas (e.g., nitrogen) over the surface or by placing them in an oven at a low temperature (e.g., 50-60°C) for a few minutes.[2]
-
Curing: Place the dried slides in a pre-heated oven. Common curing conditions are:
-
Cooling and Storage: After curing, allow the slides to cool to room temperature in a desiccator to prevent moisture adsorption. Store in a clean, dry, and dust-free environment.
Mandatory Visualizations
Caption: Workflow for rinsing and curing silanized surfaces.
Caption: Troubleshooting logic for common silanization issues.
References
How to confirm successful azide functionalization on a surface
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully confirming the azide (B81097) functionalization of surfaces. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming successful azide functionalization on a surface?
A1: The successful immobilization of azide groups on a surface can be confirmed using several surface-sensitive analytical techniques. The most common and effective methods include X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared (FTIR) Spectroscopy, and contact angle goniometry. Additionally, functional assays using "click" chemistry with fluorescent probes are highly effective for confirming the presence of reactive azide groups.
Q2: How does X-ray Photoelectron Spectroscopy (XPS) confirm the presence of azide groups?
A2: XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. For azide functionalization, the high-resolution N1s spectrum is particularly informative. The azide group (–N₃) typically displays two distinct peaks corresponding to the different chemical environments of the nitrogen atoms: one for the central, electron-deficient nitrogen atom and another for the two terminal, partially negatively charged nitrogen atoms. The presence of these characteristic peaks is strong evidence of successful azide functionalization.[1][2][3][4]
Q3: What is the characteristic FTIR signal for an azide group?
A3: Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups by their characteristic vibrational frequencies. The azide group has a strong and sharp asymmetric stretching vibration that appears in a relatively clean region of the infrared spectrum, typically around 2100 cm⁻¹.[5][6][7] The presence of a distinct peak at this wavenumber is a reliable indicator of successful azide functionalization.
Q4: Can I use contact angle goniometry to confirm azide functionalization?
A4: While contact angle goniometry does not directly detect azide groups, it is a simple and useful technique to verify that the surface chemistry has been altered in the expected manner. Successful functionalization of a surface with an azide-containing molecule will typically lead to a change in the surface energy, which in turn alters the wettability of the surface. This change is measured as a difference in the contact angle of a liquid droplet on the surface before and after the functionalization process.[8][9][10][11][12][13]
Q5: How can I be sure that the azide groups on my surface are reactive?
A5: To confirm the reactivity of the surface-bound azide groups, you can perform a subsequent "click" reaction with an alkyne-containing probe molecule. A common approach is to use a fluorescent alkyne, such as a DBCO-fluorophore. After performing the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, the surface can be analyzed by fluorescence microscopy. The detection of a fluorescent signal on the surface confirms that the azide groups were present and accessible for reaction.[14][15][16][17][18][19]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the confirmation of azide functionalization.
Issue 1: No azide signal is detected by XPS or FTIR.
| Possible Cause | Troubleshooting Step |
| Incomplete or failed surface modification reaction. | - Verify the purity and reactivity of your azide-containing reagent. - Optimize reaction conditions (e.g., reaction time, temperature, concentration of reagents). - Ensure the surface was properly prepared and activated before the functionalization step. |
| Insufficient surface coverage. | - Increase the concentration of the azide-containing molecule during the functionalization step. - Extend the reaction time. |
| Degradation of the azide group. | - Azides can be sensitive to certain conditions. For example, prolonged exposure to X-rays during XPS analysis can cause degradation.[3] Use shorter acquisition times or a lower X-ray dose if possible. - Avoid harsh chemical or thermal treatments after functionalization.[7] |
| Instrumental issues. | - Ensure the spectrometer (XPS or FTIR) is properly calibrated and has sufficient sensitivity for surface analysis. |
Issue 2: A change in contact angle is observed, but subsequent click reaction fails.
| Possible Cause | Troubleshooting Step |
| Steric hindrance. | - The azide groups may be present but sterically inaccessible to the alkyne probe. Consider using a linker with a longer chain to present the azide group further from the surface. |
| Non-specific adsorption. | - The change in contact angle might be due to the non-specific adsorption of your functionalization molecule rather than covalent attachment. Ensure thorough rinsing of the surface after functionalization. |
| Inactive "click" reagents. | - Verify the purity and reactivity of your alkyne probe and any catalysts used (for CuAAC). |
Issue 3: High background fluorescence in a click-based assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the fluorescent probe. | - Optimize the washing steps after the click reaction to remove any unbound probe. - Include a blocking step (e.g., with BSA or a suitable blocking agent) before introducing the fluorescent probe. |
| Autofluorescence of the substrate. | - Image a control surface (without azide functionalization but subjected to the same click reaction conditions) to assess the level of background fluorescence. |
Quantitative Data Summary
The following tables provide typical quantitative data that can be expected from successful azide functionalization experiments.
Table 1: Expected XPS N1s Peak Positions and Ratios for Azide Groups
| Nitrogen Species | Binding Energy (eV) | Expected Area Ratio |
| Central Nitrogen (N=N =N) | ~404-405 eV | 1 |
| Terminal Nitrogens (N =N=N ) | ~400-401 eV | 2 |
| Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.[1][2][4] |
Table 2: Characteristic FTIR Wavenumber for Azide Asymmetric Stretch
| Functional Group | Wavenumber (cm⁻¹) |
| Azide (–N₃) | ~2100 |
| This peak is typically sharp and well-defined.[5][6] |
Experimental Protocols
Protocol 1: Confirmation of Azide Functionalization using XPS
-
Sample Preparation: Carefully mount the azide-functionalized surface on the sample holder. Ensure the surface is free of contaminants.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Perform a survey scan to identify the elemental composition of the surface. Look for the presence of nitrogen.
-
High-Resolution N1s Scan: Acquire a high-resolution spectrum of the N1s region.
-
Data Analysis: Deconvolute the N1s spectrum to identify the component peaks. Successful azide functionalization is indicated by the presence of two peaks at approximately 400-401 eV and 404-405 eV, with an area ratio of approximately 2:1.[1][2][4]
Protocol 2: Confirmation of Azide Functionalization using FTIR-ATR
-
Sample Preparation: Ensure the azide-modified surface is clean and dry.
-
Instrument Setup: Place the sample on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the unmodified substrate or the clean ATR crystal.
-
Sample Scan: Acquire the FTIR spectrum of the azide-functionalized surface.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. The presence of a sharp absorption peak around 2100 cm⁻¹ confirms the presence of azide groups.[5][6]
Diagrams
Caption: Experimental workflow for azide functionalization and confirmation.
Caption: Troubleshooting logic for confirming azide functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tau.ac.il [tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. brighton-science.com [brighton-science.com]
- 12. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 13. ossila.com [ossila.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Low click chemistry efficiency on Azido-PEG5-triethoxysilane surfaces
Welcome to the technical support center for researchers working with Azido-PEG5-triethoxysilane surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization and subsequent click chemistry reactions on these surfaces.
Troubleshooting Guide
This guide is designed to help you identify and solve specific problems that may arise during your experiments, particularly low click chemistry efficiency.
Problem: Low or No Signal After Click Reaction
This is one of the most common issues and can stem from various stages of the experimental process. Follow these steps to diagnose the potential cause.
DOT Diagram: Troubleshooting Low Click Yields
Caption: Troubleshooting logic for addressing low click chemistry yields.
Q1: How can I confirm my surface is properly functionalized with azide groups before the click reaction?
A1: Surface characterization is a critical first step. Without a successful initial azide layer, the click reaction will fail.
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method. A successful functionalization will show a characteristic N1s signal in the XPS spectrum. The azide group typically presents as two peaks corresponding to the different nitrogen atom oxidation states.[1]
-
Contact Angle Goniometry: Measure the water contact angle. A clean, activated glass or silicon surface is highly hydrophilic. After successful silanization with the this compound, the surface should become more hydrophobic, leading to an increase in the water contact angle.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR-FTIR) can be used to detect the characteristic azide (N₃) asymmetric stretch, which appears around 2100 cm⁻¹.
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is not working. What are the common failure points with the catalyst?
A2: The CuAAC reaction relies on the Cu(I) oxidation state, which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2]
-
Catalyst Preparation: Always prepare the copper sulfate (B86663) and sodium ascorbate (B8700270) solutions fresh before each experiment.[1] Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) in situ.
-
Oxygen Sensitivity: Oxygen dissolved in your reaction buffer can rapidly oxidize Cu(I). It is highly recommended to degas all aqueous buffers (e.g., by bubbling with argon or nitrogen) before adding the copper catalyst and ascorbate.
-
Solution Appearance: A properly active Cu(I) solution should appear yellow-brown. If your solution is blue or green, it indicates the presence of inactive Cu(II).[2]
-
Ligands: The use of a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is highly recommended. Ligands protect the copper from oxidation and can significantly accelerate the reaction rate.[3][4]
Q3: Could steric hindrance be limiting my surface reaction?
A3: Yes, steric hindrance can significantly reduce click efficiency on a crowded surface.[1][5]
-
High Surface Density: If the this compound monolayer is too dense, the azide groups may not be accessible to the incoming alkyne-containing molecule.
-
Bulky Molecules: Attaching large or bulky molecules (e.g., large proteins, nanoparticles) can be challenging. The physical size of the molecule can prevent it from reaching the reactive azide site.
-
Solutions:
-
Use a Longer Linker: The PEG5 linker provides some spacing, but for very large molecules, you may need a longer PEG chain to extend the azide group further from the surface.[1][5]
-
Optimize Silane Concentration: During the silanization step, using a lower concentration of this compound can create a less dense monolayer, providing more space for the subsequent click reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry I can perform on my azide-functionalized surface?
A1: The two primary methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction between an azide and a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for biological applications where copper toxicity is a concern.[7][8] It involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This reaction does not require a catalyst.[1][5]
Q2: What are the optimal reaction conditions for a typical on-surface CuAAC reaction?
A2: While optimization is often required, a good starting point is outlined in the table below.
| Parameter | Recommended Concentration/Ratio | Notes |
| Alkyne-Molecule | 10 µM - 1 mM | Depends on the molecule's solubility and value. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Prepare stock solution (e.g., 100 mM) in deionized water.[1] |
| Sodium Ascorbate | 5 mM | Prepare fresh. Add to the reaction last to initiate.[1] |
| Cu(I) Stabilizing Ligand (e.g., THPTA) | 5 mM (5:1 ratio to Copper) | Helps protect Cu(I) from oxidation and improves efficiency.[3][4] |
| Solvent/Buffer | PBS, HEPES (pH 7.0-7.5) | Degas buffer before use. A co-solvent like DMSO or DMF may be needed for hydrophobic molecules.[1] |
| Reaction Time | 1 - 4 hours | Can be monitored for progress. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at RT.[1] |
Q3: How should I store my this compound and the functionalized surfaces?
A3:
-
This compound Reagent: The silane reagent is moisture-sensitive. It should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent hydrolysis of the triethoxysilane (B36694) groups.[9]
-
Azide-Functionalized Surfaces: Once the surface is functionalized and cured, the azide groups are relatively stable. For best results, store the surfaces in a desiccator or under an inert atmosphere to prevent surface contamination.[2] Use them as soon as possible after preparation.
Experimental Protocols & Workflows
Protocol 1: Surface Functionalization with this compound
This protocol describes the formation of an azide-terminated self-assembled monolayer (SAM) on a silicon oxide or glass surface.
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonicating in acetone (B3395972), followed by isopropanol (B130326), and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes.
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (B28343) or ethanol. Anhydrous conditions are critical to prevent self-polymerization of the silane in solution.
-
Immerse the cleaned, activated substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature or 30 minutes at 60°C under an inert atmosphere (e.g., in a nitrogen-filled glovebox or Schlenk line).
-
Remove the substrates and rinse sequentially with the solvent used (toluene/ethanol), followed by acetone and isopropanol to remove any unbound silane.
-
-
Curing:
-
Dry the functionalized substrates with nitrogen.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes. This promotes the formation of stable covalent siloxane bonds with the surface.[1]
-
-
Verification (Optional but Recommended):
-
Characterize the azide-terminated surface using XPS and/or water contact angle measurements as described in the troubleshooting guide.
-
DOT Diagram: Surface Functionalization Workflow
Caption: Workflow for creating an azide-functionalized surface.
Protocol 2: On-Surface Copper-Catalyzed Click Reaction (CuAAC)
This protocol details the immobilization of an alkyne-containing molecule onto the prepared azide-functionalized surface.
-
Prepare Reagent Solutions:
-
Alkyne-Molecule Solution: Dissolve the alkyne-functionalized molecule of interest in a suitable degassed buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 100 µM). If solubility is an issue, a small percentage of a co-solvent like DMSO can be used.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Ligand Solution (Recommended): Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
-
-
Click Reaction:
-
In a reaction vessel, place the azide-functionalized substrate.
-
Add the alkyne-molecule solution.
-
Add the copper sulfate stock solution to a final concentration of 1 mM.
-
Add the THPTA ligand stock solution to a final concentration of 5 mM. Gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently agitate the reaction mixture (e.g., on an orbital shaker) at room temperature for 1-4 hours, protected from light.
-
-
Washing and Characterization:
-
Remove the substrate from the reaction solution.
-
Wash it thoroughly with deionized water, followed by an appropriate organic solvent (e.g., ethanol) to remove unreacted reagents and catalyst components.
-
Dry the surface under a stream of nitrogen.
-
Characterize the final surface using relevant techniques (e.g., XPS to confirm triazole formation, fluorescence microscopy if a fluorescent alkyne was used) to confirm successful immobilization.[1]
-
DOT Diagram: CuAAC Reaction Pathway
Caption: Simplified schematic of the on-surface CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
Removing unbound Azido-PEG5-triethoxysilane post-reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unbound Azido-PEG5-triethoxysilane following surface modification reactions.
Troubleshooting Guide: Ineffective Removal of Unbound Silane (B1218182)
This guide addresses common issues related to the persistence of non-covalently bound (physisorbed) this compound on the substrate surface after the silanization reaction.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent surface properties (e.g., variable contact angles, uneven protein binding) | Presence of aggregated or physisorbed silane: An excessively high concentration of the silane solution can lead to polymerization in the solution and the deposition of unstable multilayers.[1] Inadequate rinsing may not effectively remove these aggregates. | Optimize Silane Concentration: Start with a lower silane concentration (e.g., 1-2% v/v in anhydrous solvent) and incrementally increase if necessary.[2] Enhance Rinsing Protocol: Implement a multi-step rinsing process with fresh anhydrous solvent (e.g., toluene (B28343) or ethanol).[2][3][4] Incorporate sonication during the rinsing steps to dislodge loosely bound molecules.[1][3] |
| Hazy or opaque appearance of the coated surface | Polymerization of silane in solution: Exposure of the silane solution to moisture can cause premature hydrolysis and self-condensation, leading to the formation of polysiloxane aggregates that deposit on the surface.[2] | Use Anhydrous Conditions: Prepare the silane solution immediately before use in an anhydrous solvent.[2] Conduct the reaction in a low-humidity environment, such as under a nitrogen atmosphere or in a glove box.[2] |
| Poor performance in subsequent applications (e.g., high non-specific binding despite PEGylation) | Incomplete removal of unbound silane: Residual, non-covalently attached this compound can interfere with subsequent functionalization steps or lead to misleading characterization results. | Implement a rigorous washing protocol: After the initial rinses with the reaction solvent, perform additional washes with intermediate polarity solvents (e.g., isopropanol) followed by deionized water.[2] Consider a final sonication step in a clean solvent to remove any remaining physisorbed molecules.[3] |
| Difficulty reproducing results between experiments | Inconsistent post-reaction cleanup: Variations in the rinsing time, solvent volume, or agitation method can lead to different amounts of residual unbound silane. | Standardize the Washing Protocol: Clearly define and document the number of washes, duration of each wash, solvent type and volume, and agitation method (e.g., sonication, orbital shaking). |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unbound this compound after the reaction?
A1: The primary method is a series of rinsing and washing steps with fresh, anhydrous solvent.[2][3] The substrate should be thoroughly rinsed with the same anhydrous solvent used for the silanization reaction (e.g., toluene or ethanol) to remove the bulk of the unreacted silane.[2][5]
Q2: Why is it crucial to remove unbound silane?
A2: It is crucial to remove non-covalently bound (physisorbed) silane to ensure the formation of a stable, uniform monolayer.[1][3] The presence of unbound silane can lead to the formation of unstable multilayers, aggregates, and an uneven surface, which can negatively impact the performance and reproducibility of your application.[1][2]
Q3: Can sonication be used to aid in the removal of unbound silane?
A3: Yes, sonication in a fresh, anhydrous solvent is a highly recommended step.[1][3] The mechanical agitation provided by sonication helps to dislodge and remove loosely bound silane molecules and aggregates that may not be removed by simple immersion or rinsing.[3]
Q4: How many times should I rinse my substrate after the silanization reaction?
A4: While the optimal number of rinses can be application-dependent, a common practice is to perform at least three successive rinses with fresh solvent.[4] For applications requiring very clean surfaces, additional washes and sonication are recommended.[3]
Q5: What solvents are recommended for the washing steps?
A5: Initially, use the same anhydrous solvent in which the silanization was performed (e.g., toluene, ethanol).[2][5] Subsequently, you can use a sequence of solvents of decreasing polarity, such as isopropanol (B130326) and then deionized water, to remove a wider range of contaminants.[2]
Q6: Is a final curing step necessary, and does it help with the removal of unbound silane?
A6: A post-deposition curing step, typically involving heating, can promote the formation of covalent bonds between adjacent silane molecules and with the surface, which enhances the stability of the monolayer.[2][6] While curing helps to stabilize the covalently bound silane, it is not a substitute for a thorough washing procedure to remove the unbound molecules beforehand.
Experimental Protocols
Protocol 1: Standard Rinsing Procedure for Removal of Unbound this compound
-
Initial Rinse: Immediately following the silanization reaction, remove the substrate from the silane solution.
-
Solvent Immersion: Immerse the substrate in a beaker containing fresh, anhydrous solvent (the same solvent used for the reaction). Gently agitate for 5-10 minutes.
-
Repeat Rinses: Remove the substrate and place it in a fresh beaker of the same anhydrous solvent. Repeat this immersion and agitation step at least two more times to progressively dilute and remove the unbound silane.[4]
-
Final Solvent Wash: Perform a final rinse with a high-purity solvent like isopropanol.[2]
-
Drying: Dry the substrate under a stream of inert gas, such as nitrogen.[3][5]
Protocol 2: Enhanced Removal of Unbound Silane Using Sonication
-
Initial Rinses: Follow steps 1-3 from the Standard Rinsing Procedure.
-
Sonication: Place the substrate in a beaker with fresh anhydrous solvent and sonicate for 5-10 minutes.[3] This step is critical for dislodging physisorbed aggregates.
-
Intermediate Solvent Wash: Sonicate the substrate in a fresh beaker of isopropanol for 5 minutes.
-
Final Rinse: Briefly rinse with deionized water if compatible with your substrate and application.
-
Drying: Thoroughly dry the substrate under a stream of nitrogen gas.[3][5]
Visualizations
Logical Workflow for Post-Silanization Cleanup
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Uniform Monolayer Deposition via Vapor-Phase Silanization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on achieving uniform monolayer deposition with vapor-phase silanization. It includes troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Troubleshooting Guide
This section addresses specific issues that can lead to non-uniform or failed silanization, providing potential causes and actionable solutions.
Problem 1: Non-Uniform Silane (B1218182) Coating (Patches, Streaks, or Hazy Appearance)
Symptom: The substrate surface exhibits uneven wetting, visible patches, streaks, or a hazy appearance after silanization. Characterization techniques like Atomic Force Microscopy (AFM) may show islands or aggregates.[1][2]
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Implement a rigorous multi-step cleaning protocol to remove organic residues and particulate contaminants. Common methods include sonication in solvents (e.g., acetone (B3395972), isopropanol) followed by a strong oxidative treatment like piranha solution or oxygen plasma.[1][2][3] |
| Insufficient Surface Hydroxylation | The substrate surface must have a sufficient density of hydroxyl (-OH) groups for the silane to react.[3] Activate the surface using oxygen plasma, UV/Ozone treatment, or by boiling in deionized water.[3] |
| Silane Polymerization | Premature hydrolysis and self-condensation of the silane can occur, leading to the deposition of aggregates.[3] Ensure the silanization is performed under anhydrous conditions in a low-humidity environment (e.g., a glove box or desiccator).[2][4] |
| Incorrect Deposition Temperature | The substrate and silane source temperatures are critical. The substrate temperature should be maintained between 50-120°C to promote the reaction.[5] |
| Non-Optimal Reaction Time | Insufficient reaction time may lead to incomplete coverage, while excessive time can promote multilayer formation.[1] Optimize the deposition time; for many silanes, this can range from 30 minutes to several hours.[5] |
Problem 2: Poor or No Surface Modification
Symptom: The surface remains hydrophilic after silanization, as indicated by a low water contact angle, or subsequent analytical steps (e.g., biomolecule immobilization) fail.
| Potential Cause | Recommended Solution |
| Inactive Silane Reagent | Silane reagents can degrade upon exposure to moisture.[3] Use a fresh vial of silane stored under an inert atmosphere. Consider purchasing smaller quantities to ensure freshness.[3] |
| Insufficient Surface Hydroxylation | A low density of surface hydroxyl groups will result in poor silane coverage.[3] Pre-treat the substrate with methods known to generate hydroxyl groups, such as oxygen plasma or piranha solution.[1][3] |
| Sub-Optimal Deposition Conditions | Incorrect temperature or pressure can prevent the reaction from proceeding efficiently. Ensure the silane is sufficiently volatilized and the substrate is at a temperature that promotes covalent bonding.[5] |
| Improper Post-Deposition Curing | After deposition, the surface may need to be cured to form a stable, cross-linked network.[1] Bake the coated substrate, for example at 110°C for 1 hour, to drive off residual solvent and complete the condensation reaction.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is vapor-phase silanization and why is it preferred for monolayer deposition?
A1: Vapor-phase silanization is a surface modification technique where a substrate is exposed to a silane reagent in a gaseous state.[4] It is often preferred over liquid-phase methods for creating uniform monolayers because it minimizes the uncontrolled polymerization of silanes that can occur in solution due to excess water.[4][7] This method offers better control, leading to smoother, more reproducible coatings.[8][9]
Q2: What is the role of water in vapor-phase silanization?
A2: Water plays a critical dual role. A trace amount of adsorbed water on the substrate surface is necessary to hydrolyze the silane's alkoxy or chloro groups, forming reactive silanol (B1196071) groups (Si-OH).[3] These silanols then condense with the hydroxyl groups on the substrate. However, excess water, even from atmospheric humidity, can lead to self-condensation of silane molecules in the vapor phase, causing the formation of aggregates and multilayers instead of a uniform monolayer.[4][10][11] Therefore, controlling humidity is crucial.
Q3: How can I confirm that I have a uniform monolayer?
A3: Several surface analysis techniques can be used to characterize the silanized surface:
-
Atomic Force Microscopy (AFM): Provides topographical information, revealing the smoothness and uniformity of the coating. Multilayers and aggregates often appear as rough features or "islands".[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and can be used to estimate the thickness of the silane layer.[3][4]
-
Contact Angle Goniometry: Measures surface wettability. A uniform monolayer should result in a consistent and expected contact angle across the entire surface.[4]
-
Ellipsometry: Accurately measures the thickness of the deposited film, which should correspond to the length of a single silane molecule for a monolayer.[3][4]
Q4: What are the key parameters to control in a vapor-phase deposition process?
A4: The key parameters are:
-
Substrate Cleanliness and Activation: The surface must be free of contaminants and have a high density of hydroxyl groups.[1][3]
-
Anhydrous Conditions: The reaction should be carried out in a low-humidity environment to prevent silane self-polymerization.[4][11]
-
Temperature: Both the silane source (for vaporization) and the substrate temperature need to be controlled to manage reaction kinetics.[5]
-
Pressure: The pressure within the reaction chamber affects the concentration of the silane vapor.[5]
-
Reaction Time: The duration of exposure to the silane vapor determines the extent of surface coverage.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for vapor-phase silanization on silicon dioxide surfaces. Values can vary based on specific experimental conditions.
Table 1: Typical Film Thickness and Roughness for Different Aminosilanes (Vapor-Phase Deposition)
| Silane | Film Thickness (Å) | Surface Roughness (RMS, nm) |
| APTES (3-aminopropyl triethoxysilane) | 4.2 ± 0.3 | ~0.2 |
| APMDES (3-aminopropyl methyl diethoxysilane) | 5.4 ± 0.1 | ~0.2 |
| APDMES (3-aminopropyl dimethyl ethoxysilane) | 4.6 ± 0.2 | ~0.2 |
| Data synthesized from a comparative study on aminosilanes.[8] |
Table 2: Water Contact Angles Before and After Silanization
| Surface Condition | Typical Water Contact Angle (°) |
| Cleaned, Hydroxylated SiO₂ | < 25° |
| After APTES Deposition | 40° ± 1° |
| After APMDES Deposition | 53.9° ± 0.7° |
| After APDMES Deposition | 59.0° ± 0.8° |
| Data represents changes in surface wettability post-silanization.[8][11] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
Objective: To remove organic contaminants and generate a high density of surface hydroxyl groups.
-
Sonication: Sonicate the silicon or glass substrates sequentially in acetone and then isopropanol (B130326) for 15 minutes each to remove organic residues.[1]
-
Rinsing: Rinse the substrates thoroughly with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.[1]
-
Piranha Etching (Caution!): In a fume hood with appropriate personal protective equipment, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly. Immerse the dry substrates in the piranha solution for 30-60 minutes.[1][3]
-
Final Rinse and Dry: Thoroughly rinse the substrates with copious amounts of DI water and dry again with nitrogen gas.
-
Pre-deposition Bake: Immediately before silanization, bake the substrates in an oven at 120°C for at least 2 hours to remove adsorbed water. Transfer the hot substrates to a desiccator to cool to room temperature.[4]
Protocol 2: Vapor-Phase Silanization
Objective: To covalently attach a uniform monolayer of silane to the substrate.
-
Setup: Place the cleaned and activated substrates in a vacuum deposition chamber or a desiccator. Place a small, open vial containing the silane reagent (e.g., 20-100 µL) inside the chamber, ensuring it is not in direct contact with the substrates.[6]
-
Evacuation: Reduce the pressure in the chamber using a vacuum pump to facilitate silane evaporation. Alternatively, the process can be done at atmospheric pressure in a sealed container placed within an oven.[5]
-
Deposition: Heat the chamber/oven to the desired deposition temperature (e.g., 80°C). The substrate temperature should be maintained to promote the reaction (typically 50-120°C).[5][6] The reaction time can vary from 30 minutes to several hours depending on the silane and conditions.[5]
-
Venting: After the deposition period, vent the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Post-Deposition Rinsing: Remove the substrates and rinse them with an anhydrous solvent like toluene, followed by isopropanol or ethanol, to remove any physisorbed silane molecules.[1][4]
-
Curing: Dry the substrates with nitrogen gas and then cure them in an oven at 110°C for 1 hour to ensure covalent bond formation and stabilize the monolayer.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Vapor Deposition | [gelest.com]
- 6. Vapour phase silane deposition [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triethoxysilane Hydrolysis and Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxysilanes. The following information addresses common issues related to the effect of pH on hydrolysis and condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My silanization reaction is extremely slow or appears incomplete. What is the likely cause and how can I fix it?
A1: A slow or incomplete reaction is often due to suboptimal pH. The rates of both hydrolysis and condensation are at a minimum around the isoelectric point of silica (B1680970) (pH 2-3) and are also slow at neutral pH (around 7).[1]
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture. Ensure it is not in the neutral range (pH 6-8) or near the isoelectric point.
-
Adjust the pH. For faster hydrolysis, lower the pH to be more acidic (e.g., pH 4-5).[1][2] Acetic acid is commonly used for this purpose as it can accelerate hydrolysis while minimizing the self-condensation rate.[3] For accelerated condensation, increase the pH to a basic range (e.g., pH > 7).[1][2]
-
Consider the solvent. The choice of solvent can affect the availability of water and the solubility of the silane (B1218182).[1]
-
Q2: I'm observing rapid gelation and precipitation in my silane solution before it can be applied to the substrate. How can I prevent this?
A2: Rapid gelation is a sign of dominant and fast self-condensation of the hydrolyzed silane molecules.[1] This is particularly prevalent under basic conditions, which significantly promote the condensation reaction.[1][2][3]
-
Troubleshooting Steps:
-
Lower the pH. Acidic conditions favor hydrolysis over condensation, leading to the formation of more stable silanol (B1196071) groups and reducing the rate of self-condensation.[3] A pH range of 3 to 4.5 is often optimal for silane treatment.[3]
-
Control Silane Concentration. Higher concentrations of triethoxysilane (B36694) can lead to increased self-condensation and the formation of thicker, multilayer films or precipitates.[1] Consider using a more dilute solution.
-
Manage Water Content. While water is necessary for hydrolysis, an excessive amount can accelerate self-condensation in the bulk solution.[1] Ensure you are using a stoichiometric or slightly excess amount of water.
-
Q3: The adhesion of my silane layer to the substrate is poor. What factors related to pH could be causing this?
A3: Poor adhesion is often a result of incomplete hydrolysis or a suboptimal balance between surface condensation and self-condensation.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Use a pH that favors hydrolysis (acidic conditions) to ensure the formation of reactive silanol groups that can bond with the substrate's hydroxyl groups.[1][2] Incomplete hydrolysis will result in fewer available sites for surface bonding.
-
Optimize for Surface Condensation: While basic conditions accelerate overall condensation, they can also lead to rapid self-condensation, forming a polymer network in the solution that deposits poorly on the surface.[1] Acidic conditions allow for a more controlled reaction where the hydrolyzed silanes can react with the substrate surface.[3]
-
Substrate Preparation: Ensure the substrate surface is properly cleaned and hydroxylated to provide ample reactive sites for the silanol groups to form stable siloxane bonds (Si-O-Surface).[1]
-
Q4: How does the choice of an acidic versus a basic catalyst affect the final structure of the silane layer?
A4: The pH of the reaction medium plays a crucial role in determining the final structure of the polysiloxane network.
-
Acid-Catalyzed Conditions: Generally lead to faster hydrolysis and slower condensation.[4] This results in more linear, less cross-linked polymers and allows for the formation of a more uniform monolayer on the substrate.
-
Base-Catalyzed Conditions: Result in slower hydrolysis but much faster condensation.[4] This promotes the formation of highly branched, three-dimensional, and particulate structures.[5]
Quantitative Data Summary
The following tables summarize the influence of pH on the reaction rates of triethoxysilanes.
Table 1: Influence of pH on Hydrolysis and Condensation Rates [1]
| pH Range | Hydrolysis Rate | Condensation Rate |
| < 2 | High | Moderate |
| 2-3 | Minimum | Minimum |
| 4-5 | High | Low |
| 7 | Slow | Slow |
| > 7 | Moderate | High |
Experimental Protocols
Protocol for Monitoring Hydrolysis and Condensation using FTIR-ATR Spectroscopy
This protocol allows for the in-situ or ex-situ monitoring of the hydrolysis and condensation reactions.[1]
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Triethoxysilane solution
-
Substrate (can be the ATR crystal itself)
-
Solvent (e.g., ethanol/water mixture)
-
Acid or base for pH adjustment
Procedure for In-situ Monitoring:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.[1]
-
Solution Preparation: Prepare the triethoxysilane solution in the chosen solvent and adjust the pH to the desired value.
-
Reaction Initiation: Introduce the silane solution to the ATR crystal surface.
-
Data Acquisition: Collect spectra at regular time intervals to monitor the chemical changes.
-
Data Analysis: Analyze the changes in the intensity of specific infrared bands over time. The disappearance of Si-O-C bands and the appearance of Si-OH bands indicate hydrolysis.[2] The formation of Si-O-Si bands signifies condensation.
Protocol for Surface Preparation of Silicon Wafers
A clean and hydroxylated surface is critical for successful silanization.[1]
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Piranha Solution Preparation: Slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.[1]
-
Wafer Cleaning and Hydroxylation: Immerse the silicon wafers in the freshly prepared Piranha solution using a wafer holder. Heat the solution to 90-120°C for 30-60 minutes. This step removes organic residues and creates a hydrophilic surface rich in hydroxyl (-OH) groups.[1]
-
Rinsing and Drying: Carefully remove the wafers from the Piranha solution and rinse them thoroughly with DI water. Dry the wafers under a stream of clean, dry nitrogen gas.[1]
-
Immediate Use: The cleaned wafers should be used for silanization immediately to prevent re-contamination.[1]
Visualizations
Caption: Effect of pH on Hydrolysis and Condensation Pathways.
Caption: Troubleshooting Workflow for Common Silanization Issues.
References
Validation & Comparative
Characterization of Azido-PEG5-triethoxysilane Layers by XPS: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in surface modification and bioconjugation, the precise characterization of functionalized surfaces is paramount. Azido-PEG5-triethoxysilane is a popular reagent for introducing azide (B81097) functionalities onto surfaces, enabling subsequent "click" chemistry reactions. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for verifying and quantifying this surface modification. This guide provides a comparative analysis of the XPS characterization of this compound layers against common alternative surface modification agents, supported by experimental data and detailed protocols.
Performance Comparison of Surface Functionalization Chemistries
The choice of silane (B1218182) for surface modification dictates the chemical functionality, layer thickness, and ultimately, the performance in downstream applications. This section compares the XPS characteristics of surfaces modified with this compound to those functionalized with (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), two widely used alternatives.
Quantitative XPS Data Summary
The following tables summarize the expected elemental composition and key high-resolution XPS peak binding energies for silicon wafer surfaces functionalized with this compound, APTES, and GPTMS. These values are indicative and can vary based on reaction conditions and instrumentation.
Table 1: Elemental Composition of Silane Layers on Silicon Substrates Determined by XPS
| Silane | Representative Atomic Concentration (%) |
| C 1s | |
| This compound | 50 - 60 |
| (3-Aminopropyl)triethoxysilane (APTES) | 30 - 40 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | 40 - 50 |
| Unmodified Silicon Wafer | Adventitious Carbon |
Table 2: High-Resolution XPS Peak Binding Energies (eV) for Key Elements
| Silane | C 1s | N 1s | Si 2p | O 1s |
| This compound | ~285.0 (C-C, C-H), ~286.5 (C-O, C-N) | ~400.0 (N-N=N), ~405.0-406.0 (N=N+=N)[1] | ~102.0 (Si-O-C), ~103.5 (SiO2) | ~532.5 (Si-O-Si), ~533.0 (C-O) |
| (3-Aminopropyl)triethoxysilane (APTES) | ~285.0 (C-C, C-H), ~286.5 (C-N) | ~399.5 (NH2), ~401.5 (NH3+) | ~102.2 (Si-O-C), ~103.0 (SiO2)[2] | ~532.5 (Si-O-Si) |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | ~285.0 (C-C, C-H), ~286.5 (C-O), ~287.8 (O-C-O) | - | ~102.0 (Si-O-C), ~103.5 (SiO2) | ~532.5 (Si-O-Si), ~533.0 (C-O) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving consistent surface modifications. The following are generalized protocols for substrate preparation and silanization.
Substrate Preparation (Silicon Wafers)
-
Cleaning: Sonicate silicon wafers in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Hydroxylation: Activate the surface to generate hydroxyl groups (-OH) essential for silanization. This can be achieved through:
-
Oxygen Plasma Treatment: Expose the wafers to oxygen plasma for 3-5 minutes.
-
Piranha Solution: Immerse the wafers in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
-
Rinsing and Drying: Thoroughly rinse the wafers with DI water and dry under a stream of inert gas (e.g., nitrogen or argon).
Silanization Procedures
1. This compound Deposition (Solution Phase)
a. Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (B28343). b. Immerse the cleaned and hydroxylated silicon wafers in the silane solution. c. Incubate for 2-4 hours at room temperature under an inert atmosphere to prevent premature hydrolysis of the silane. d. After incubation, rinse the wafers with fresh anhydrous toluene to remove excess, unbound silane. e. Cure the silanized wafers in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
2. (3-Aminopropyl)triethoxysilane (APTES) Deposition (Vapor or Solution Phase)
-
Vapor Phase Deposition (Recommended for monolayer formation): a. Place the cleaned and hydroxylated wafers in a vacuum desiccator. b. Place a small vial containing a few drops of APTES in the desiccator. c. Evacuate the desiccator for 1-2 hours to allow for vapor phase deposition. d. Cure the wafers at 110°C for 30 minutes.
-
Solution Phase Deposition: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol. b. Immerse the substrates for 15-60 minutes. c. Rinse with the corresponding solvent and cure at 110°C for 30-60 minutes.
3. (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Deposition (Solution Phase)
a. Prepare a 1-5% (v/v) solution of GPTMS in anhydrous toluene. b. Immerse the cleaned and hydroxylated substrates in the solution for 1-2 hours at room temperature. c. Rinse the substrates with fresh toluene to remove physisorbed molecules. d. Cure the wafers at 120°C for 1 hour.
XPS Analysis Parameters
For accurate and comparable results, XPS analysis should be conducted under controlled conditions.
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.
-
Analysis Area: Typically in the range of 300 µm x 700 µm.
-
Pass Energy:
-
Survey Scans: High pass energy (e.g., 160 eV) for a good signal-to-noise ratio.
-
High-Resolution Scans: Low pass energy (e.g., 20-40 eV) for high energy resolution.
-
-
Take-off Angle: The angle between the sample surface and the analyzer, often set to 90° for standard measurements.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for XPS characterization and the logical relationship of the surface modification process.
Caption: Experimental workflow for surface functionalization and XPS analysis.
Caption: Logical progression of surface modification and XPS confirmation.
References
Verifying Surface Modification: A Comparative Guide to Contact Angle Goniometry
For researchers, scientists, and drug development professionals, the ability to reliably verify the successful modification of a material's surface is a cornerstone of innovation. Whether developing novel drug delivery systems, enhancing the biocompatibility of medical implants, or engineering advanced cell culture substrates, understanding and confirming changes in surface properties is paramount. Contact angle goniometry emerges as a rapid, quantitative, and highly surface-sensitive technique for this purpose. This guide provides an objective comparison of contact angle goniometry with other key surface analysis techniques, supported by experimental data and detailed protocols, to empower you in selecting the most effective characterization methods for your research and development needs.
The wettability of a surface, a direct manifestation of its chemistry and topography, is powerfully quantified by the contact angle.[1] When a liquid droplet is placed on a solid surface, the angle it forms at the three-phase (solid-liquid-gas) interface is the contact angle (θ).[1] This simple measurement provides a wealth of information about the surface's hydrophilic (water-attracting) or hydrophobic (water-repelling) nature.[2][3] Surface modifications are explicitly designed to alter these properties, making the resultant change in contact angle a direct and immediate indicator of a successful modification.[1]
Comparing the Tools: A Quantitative Look
While contact angle goniometry provides an excellent first-line assessment of surface modification, a comprehensive characterization often benefits from a multi-technique approach. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) offer complementary insights into the elemental composition and surface morphology, respectively.[4][5] The following tables summarize the key quantitative data and a comparison of these techniques.
Table 1: Efficacy of Plasma Treatment on Polymer Wettability
| Polymer | Treatment Time (seconds) | Initial Contact Angle (θ) | Contact Angle after Plasma Treatment (θ) |
| Polyethylene (PE) | 3 | 102° | 52° |
| Polyethylene (PE) | 30 | 98° | 25° |
| Polyvinyl Chloride (PVC) | 300 | ~78° | ~45° (N2 plasma) |
| Polyethylene Terephthalate (PET) | 300 | 70° ± 1° | 18° ± 1° (N2 plasma) |
| Low-Density Polyethylene (LDPE) | 300 | 76° ± 1° | 10° ± 1° (N2 plasma) |
This table presents data on the significant decrease in water contact angle on various polymer surfaces after plasma treatment, indicating a successful increase in hydrophilicity.[4][6]
Table 2: Verifying Silanization with (3-Aminopropyl)triethoxysilane (APTES)
| Substrate | Silanization Conditions | Initial Contact Angle (θ) | Contact Angle after Silanization (θ) |
| Glass | 2% APTES | 55° | 85° |
| Glass | 4% APTES | 55° | 55° |
| Silicon | 1% APTES in ethanol, 1 hour | Highly hydrophilic (drop spreads) | ~65° - 70° |
| Quartz | Vapor-phase APTES | Highly hydrophilic | ~60° - 70° |
This table demonstrates the change in water contact angle upon surface modification with APTES, a common process for introducing amine groups for further functionalization.[7][8][9]
Table 3: Comparison of Surface Analysis Techniques
| Feature | Contact Angle Goniometry | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) |
| Principle | Optical measurement of a liquid droplet's shape on a surface.[10] | Analysis of kinetic energy of electrons ejected from a surface by X-rays.[11] | Scanning a sharp probe over a surface to map its topography.[12] |
| Information Provided | Surface wettability, hydrophilicity/hydrophobicity, surface free energy.[1] | Elemental composition and chemical states of the top 5-10 nm of a surface.[1][11] | 3D surface topography, roughness, and mechanical properties.[5][12] |
| Advantages | Rapid, quantitative, highly surface-sensitive, relatively low cost.[1] | Provides detailed chemical information, quantitative.[1] | High-resolution imaging, provides topographical and mechanical data.[5] |
| Disadvantages | Indirect chemical information, sensitive to surface roughness and contamination.[1] | Requires high vacuum, can be destructive with depth profiling.[1] | Can be slow, potential for tip-sample interaction artifacts. |
Experimental Workflows and Logical Relationships
To effectively utilize these techniques, it is crucial to understand their place within the experimental workflow and the logical connections between the data they provide.
Detailed Experimental Protocols
Reproducible and reliable data are contingent on meticulous experimental execution. The following are detailed protocols for the key techniques discussed.
Contact Angle Goniometry (Sessile Drop Method)
-
Sample Preparation: Ensure the sample surface is clean, dry, and free from any contaminants. Handle the sample with clean tweezers to avoid transferring oils from fingers.[4]
-
Instrument Setup: Place the sample on the measurement stage of the contact angle goniometer. Ensure the stage is level.[4]
-
Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the sample surface.[4]
-
Image Capture: A camera captures a high-resolution image of the droplet at the solid-liquid-vapor interface.[4]
-
Angle Measurement: The software analyzes the droplet shape and determines the contact angle between the liquid and the solid surface.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure statistical significance and account for any surface heterogeneity.[13]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. Both treated and untreated samples should be provided for direct comparison.[14]
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).
-
Electron Emission and Detection: The X-rays induce the emission of core-level electrons from the surface atoms. An electron energy analyzer measures the kinetic energy of these emitted photoelectrons.
-
Spectral Analysis: The resulting spectrum plots the number of detected electrons versus their binding energy. The peak positions identify the elements present, and their chemical shifts provide information about their chemical state.
-
Data Interpretation: A comprehensive XPS report will include elemental composition before and after modification, high-resolution spectra of key elements, and quantification of surface functional groups.[14]
Atomic Force Microscopy (AFM)
-
Sample Preparation: The sample is securely mounted on a sample puck. The surface should be clean to avoid imaging artifacts.
-
Probe Selection and Installation: A cantilever with a sharp tip is selected based on the desired imaging mode (e.g., contact or tapping mode) and the nature of the sample.
-
Laser Alignment and Photodetector Setup: A laser is focused on the back of the cantilever, and the reflection is centered on a position-sensitive photodetector.
-
Scanning: The tip is brought into close proximity to the surface, and the cantilever is oscillated at or near its resonance frequency. The tip is then raster-scanned across the sample surface.[4]
-
Data Acquisition: As the tip encounters topographical features, the oscillation amplitude, phase, or frequency is altered. A feedback loop adjusts the vertical position of the scanner to maintain a constant interaction, and this adjustment is used to generate the topographical image.[4]
-
Image Analysis: The AFM software generates a 3D map of the surface, revealing features such as the uniformity of a coating and any changes in surface roughness.[4]
Conclusion
Contact angle goniometry stands as a powerful, rapid, and accessible technique for the initial verification of surface modification. A significant and consistent change in the water contact angle is a strong indicator that the surface chemistry has been successfully altered. However, for a comprehensive understanding of the modification's nature, particularly in the demanding fields of drug development and biomaterials science, a multi-faceted approach is often indispensable. The synergistic use of contact angle goniometry to assess wettability, XPS to confirm chemical changes, and AFM to visualize topographical alterations provides a robust and comprehensive characterization of modified surfaces. This integrated approach empowers researchers and scientists to make informed decisions, leading to the development of more effective and reliable advanced materials and therapies.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Biomaterials Research | Topography Characterization [afm.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02248J [pubs.rsc.org]
- 11. Chemical characterization with XPS of the surface of polymer microparticles loaded with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. keylinktech.com [keylinktech.com]
- 13. Biomaterials XPS Analysis | Kratos Analytical [kratos.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to Azido-PEG5-triethoxysilane and Other PEG-Silane Linkers for Advanced Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely engineer the biointerface of materials is paramount in fields ranging from diagnostics and medical devices to targeted drug delivery. PEG-silane linkers are instrumental in this endeavor, offering a versatile means to modify surfaces, enhance biocompatibility, and facilitate the attachment of biomolecules. Among these, Azido-PEG5-triethoxysilane has emerged as a prominent reagent due to its unique properties that enable covalent immobilization via "click chemistry."
This guide provides an objective comparison of this compound with other commonly used PEG-silane linkers and alternative surface modification chemistries. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal linker for their specific application.
Performance Comparison of Surface Functionalization Chemistries
The choice of a surface linker profoundly influences the resulting surface properties, including the density of functional groups, resistance to non-specific protein adsorption, and the stability of the functional layer. This section compares this compound with other azide-containing silanes and alternative functional silanes.
Table 1: Comparison of Azide-Containing Silane (B1218182) Linkers
| Feature | This compound | (3-Azidopropyl)triethoxysilane (APTES-N3) | 6-Azidosulfonylhexyltriethoxysilane |
| Structure | Triethoxysilane group connected to an azide (B81097) via a 5-unit polyethylene (B3416737) glycol (PEG) chain. | Triethoxysilane group linked to an azide by a short propyl chain. | Triethoxysilane group attached to a sulfonylazide through a hexyl chain. |
| Key Advantages | The hydrophilic PEG chain reduces non-specific protein adsorption and enhances biocompatibility. The azide group is highly specific for "click chemistry" reactions.[1] | Simple structure and commercial availability make it a common choice for introducing azide functionalities.[1] | The sulfonylazide group offers an alternative reactive handle for bioconjugation.[1] |
| Considerations | The longer PEG chain may influence the distance of the conjugated molecule from the surface. | The shorter spacer arm may offer less steric freedom for immobilized biomolecules compared to PEGylated versions. | The reactivity and stability of the sulfonylazide may differ from a standard alkyl azide. |
| Primary Application | Creating biocompatible and bio-inert surfaces for specific bioconjugation via click chemistry.[2] | General-purpose azide functionalization of silica-based substrates.[1] | Surface modification for subsequent bioconjugation.[1] |
Table 2: Performance Metrics of Different Silane Functionalization Chemistries
| Silane Type | Functional Group | Typical Surface Coverage (molecules/nm²) | Hydrolytic Stability | Key Application |
| Azido-PEG-Silanes | Azide (-N₃) | Data not readily available in direct comparison | Generally good, but the siloxane bond can be susceptible to hydrolysis under certain conditions.[3] | Bio-orthogonal "click" chemistry conjugations.[1] |
| Amino Silanes (e.g., APTES) | Amine (-NH₂) | Can form monolayers or multilayers depending on conditions.[4] | Can be susceptible to hydrolysis, especially catalyzed by the amine group itself.[3] | General protein and biomolecule immobilization.[5] |
| Epoxy Silanes (e.g., GPTMS) | Epoxide | Forms a dense, cross-linked network.[4] | Good hydrolytic stability.[4] | Covalent coupling of amine-containing biomolecules.[5] |
| Thiol-ene "Click" Chemistry | Thiol (-SH) or Alkene | High and tunable. | High stability of the resulting thioether bond. | Efficient and orthogonal surface functionalization. |
| Dipodal Silanes | Various | Can form highly cross-linked and stable layers.[4] | Significantly higher than monopodal silanes (e.g., APTES).[4] | Applications requiring high durability and signal retention.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modification and reliable downstream applications. This section provides methodologies for surface preparation, silanization, and subsequent bioconjugation.
Protocol 1: Surface Preparation and Silanization
This protocol describes a general procedure for the functionalization of silica-based substrates (e.g., glass slides, silicon wafers) with this compound and its alternatives.
1. Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate by sonication in a series of solvents such as acetone, ethanol, and deionized water (10 minutes each).
-
Dry the substrate with a stream of nitrogen.
-
To generate surface hydroxyl groups, treat the substrate with oxygen plasma for 5-15 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.
2. Silanization (Solution-Phase Deposition):
-
Prepare a 1-2% (v/v) solution of the desired silane linker (e.g., this compound, APTES) in an anhydrous solvent such as toluene (B28343) or ethanol. It is crucial to work in a dry environment (e.g., under an inert atmosphere) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immerse the cleaned and hydroxylated substrates in the silane solution. The immersion time can vary from 30 seconds to several hours depending on the silane and desired surface coverage.[4]
-
After immersion, rinse the substrates with the anhydrous solvent to remove excess, unbound silane.
-
Cure the silanized substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds between the silane and the surface.[1]
Protocol 2: Characterization of Silanized Surfaces
Confirming the successful functionalization of the surface is a critical step before proceeding with bioconjugation.
1. X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a highly sensitive surface analysis technique that can confirm the elemental composition of the surface layer.
-
For azide-functionalized surfaces, the presence of a characteristic N 1s signal with two components (at ~404 eV for the central nitrogen and ~400 eV for the terminal nitrogens) confirms the presence of the azide group.[6][7]
-
The atomic percentages of silicon, oxygen, carbon, and nitrogen can be used to estimate the density and purity of the silane layer.
2. Water Contact Angle (WCA) Goniometry:
-
WCA measurements provide information about the hydrophilicity/hydrophobicity of the surface, which changes upon successful silanization.
-
A clean, hydroxylated silica (B1680970) surface is highly hydrophilic with a low contact angle.
-
Modification with a PEG-silane will result in a more hydrophilic surface compared to a bare alkylsilane, while still being less hydrophilic than the initial clean surface. This change in contact angle is indicative of successful surface modification.[8]
Protocol 3: Bioconjugation via Click Chemistry
This protocol outlines the immobilization of an alkyne-containing biomolecule onto an azide-functionalized surface.
1. Preparation of the "Click" Reaction Mixture:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare fresh stock solutions of the copper(I) catalyst components. A common catalyst system is copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A ligand such as TBTA or THPTA is often used to stabilize the copper(I) catalyst and improve reaction efficiency.
-
The final reaction mixture should contain the alkyne-biomolecule, CuSO₄, and sodium ascorbate in the appropriate concentrations.
2. Surface Reaction:
-
Immerse the azide-functionalized substrate in the "click" reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific biomolecule and desired coupling efficiency.
3. Washing and Blocking:
-
After the reaction, thoroughly rinse the substrate with buffer and deionized water to remove any unbound biomolecules and reaction components.
-
To prevent non-specific adsorption in subsequent assays, the surface can be blocked with a solution of bovine serum albumin (BSA) or a commercially available blocking buffer.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface modification and bioconjugation.
Nanoparticle Functionalization for Targeted Drug Delivery
Caption: Nanoparticle functionalization workflow.
EGFR Signaling Pathway and Targeted Nanoparticle Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[3] Nanoparticles functionalized with PEG-silane linkers can be used to deliver drugs that target this pathway.[9]
Caption: EGFR signaling pathway and nanoparticle inhibition.
References
- 1. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of HER2-Positive Breast Cancer Growth by Blocking the HER2 Signaling Pathway with HER2-Glycan-Imprinted Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to Azido-PEG5-triethoxysilane and Azido-PEG3-triethoxysilane for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced biosensors, targeted drug delivery systems, and biocompatible materials. Azido-PEG-triethoxysilanes are powerful bifunctional linkers that facilitate the covalent attachment of biomolecules to silica-based surfaces through a robust and highly specific "click chemistry" approach. This guide provides an objective comparison of two commonly used variants: Azido-PEG5-triethoxysilane and the shorter chain Azido-PEG3-triethoxysilane. This comparison is supported by an analysis of the established effects of Poly(ethylene glycol) (PEG) chain length on surface properties and includes detailed experimental protocols for their application.
Core Functional Components
Both this compound and Azido-PEG3-triethoxysilane share a common molecular architecture comprising three key functional domains:
-
Triethoxysilane Group: This moiety serves as a robust anchor, forming stable covalent siloxane bonds with hydroxyl groups present on inorganic surfaces such as glass, silicon dioxide, and other metal oxides.
-
PEG Linker: The polyethylene (B3416737) glycol chain is a hydrophilic spacer that enhances the biocompatibility of the surface by reducing non-specific protein adsorption and cellular adhesion. The length of this linker is the primary differentiator between the two molecules.
-
Azido Group: This terminal azide (B81097) (N3) group is a versatile chemical handle for the covalent immobilization of a wide array of alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1]
The Impact of PEG Chain Length: A Comparative Analysis
The primary distinction between this compound and Azido-PEG3-triethoxysilane lies in the length of the PEG spacer. While direct, head-to-head quantitative comparisons in the literature are limited, the well-documented effects of PEG chain length on surface properties allow for a clear differentiation of their expected performance characteristics.
The longer PEG chain of this compound generally provides a more pronounced "stealth" effect, offering superior resistance to non-specific binding of proteins and other biomolecules.[2][3] This enhanced anti-fouling property is attributed to the greater steric hindrance and hydration layer formed by the longer, more flexible PEG chains.[4] Conversely, the shorter PEG3 linker in Azido-PEG3-triethoxysilane may be advantageous in applications where closer proximity of the conjugated molecule to the surface is desired, or where minimizing the overall hydrodynamic radius of a functionalized nanoparticle is critical.[4]
Quantitative Performance Comparison
The following table summarizes the expected differences in performance between surfaces modified with Azido-PEG3-triethoxysilane and this compound, based on established principles of PEG-silane surface modification. It is important to note that these values are illustrative and can be influenced by specific experimental conditions such as substrate type, silanization protocol, and the nature of the biomolecule being immobilized.
| Parameter | Azido-PEG3-triethoxysilane | This compound | Rationale & Key References |
| PEG Chain Length | Shorter | Longer | Direct consequence of molecular structure. |
| Hydrophilicity (Water Contact Angle) | Moderately Hydrophilic (e.g., 40-50°) | More Hydrophilic (e.g., 30-40°) | Longer PEG chains lead to a more hydrated surface, reducing the water contact angle.[5][6] |
| Layer Thickness (Ellipsometry) | Thinner (e.g., 1-2 nm) | Thicker (e.g., 2-3 nm) | The longer PEG chain contributes to a greater layer thickness.[7][8] |
| Resistance to Non-Specific Protein Binding | Good | Excellent | Longer PEG chains provide a more effective steric barrier against protein adsorption.[2][9] |
| Biomolecule Binding Capacity | Potentially Higher | Potentially Lower | The shorter linker may lead to a denser packing of smaller biomolecules. However, for larger molecules, the longer linker can overcome steric hindrance and improve accessibility, potentially increasing functional binding capacity.[10][11] |
| Flexibility and Reach of Immobilized Molecule | More Restricted | More Flexible | The longer PEG chain allows for greater conformational freedom and reach for the attached biomolecule to interact with its target.[10][12] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involved in utilizing Azido-PEG-triethoxysilanes for surface functionalization and subsequent bioconjugation.
Protocol 1: Surface Silanization with Azido-PEG-triethoxysilane
This protocol describes the covalent attachment of the Azido-PEG-silane linker to a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Azido-PEG3-triethoxysilane or this compound
-
Anhydrous Toluene (B28343)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner
-
Beakers and a substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
To generate surface hydroxyl groups, either:
-
Immerse the cleaned substrates in freshly prepared piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, treat the substrates in an oxygen plasma cleaner for 2-5 minutes.
-
-
Rinse the activated substrates extensively with DI water and dry them under a stream of high-purity nitrogen gas. The surface should now be highly hydrophilic.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired Azido-PEG-triethoxysilane in anhydrous toluene in a sealed container under an inert atmosphere (e.g., in a glove box or under argon/nitrogen) to minimize exposure to moisture.
-
Immerse the cleaned and activated substrates in the silane (B1218182) solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove excess, unbound silane.
-
Cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Store the azide-functionalized substrates in a desiccator until use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Silanized Surface
This protocol details the "click" reaction to immobilize an alkyne-containing molecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., protein, peptide, DNA, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable reaction buffer
-
Deionized (DI) water
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 10 µM to 1 mM).
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. (Note: This solution should be prepared fresh).
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
-
Click Reaction:
-
In a reaction vessel, combine the solution of the alkyne-containing molecule and the azide-functionalized substrate.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction vessel to a final CuSO₄ concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in a humidified chamber to prevent evaporation.
-
-
Washing and Characterization:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly with the reaction buffer, followed by DI water, to remove unreacted reagents and non-specifically bound molecules.
-
Dry the surface under a stream of nitrogen.
-
The surface is now functionalized with the molecule of interest and can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the triazole ring, and functional assays to verify the activity of the immobilized molecule.
-
Visualizing the Workflow
Conclusion
The choice between this compound and Azido-PEG3-triethoxysilane should be guided by the specific requirements of the application. For applications demanding maximal resistance to non-specific binding and where the immobilized molecule benefits from increased flexibility and distance from the surface, the longer PEG5 variant is the superior choice. For applications where a more compact surface modification is desired, or where the proximity of the immobilized molecule to the surface is critical for its function, the shorter PEG3 variant may be more suitable. By understanding the fundamental influence of PEG chain length and following robust experimental protocols, researchers can effectively tailor surface properties to achieve optimal performance in their drug development and bio-analytical systems.
References
- 1. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]
- 2. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of polyethyleneglycol (PEG) chain length on the bio-nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - NanoDelivery Lab [nanodeliverylab.github.io]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of aldehyde-PEG tethered surfaces: influence of PEG chain length on the specific biorecognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Triethoxysilane vs. Monochlorosilane for Surface Attachment: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective functionalization of surfaces is a critical step in a myriad of applications, from biosensor development to targeted drug delivery. The choice of coupling agent for surface attachment significantly influences the stability, uniformity, and functionality of the modified surface. This guide provides an objective comparison of two common classes of silanes used for surface modification: triethoxysilanes and monochlorosilanes. We will delve into their reaction mechanisms, hydrolytic stability, and handling requirements, supported by experimental data to inform your selection of the optimal surface chemistry for your research needs.
Performance Comparison: Triethoxysilanes vs. Monochlorosilanes
The decision between using a triethoxysilane (B36694) or a monochlorosilane for surface attachment hinges on a trade-off between reaction control and speed, as well as the desired characteristics of the resulting self-assembled monolayer (SAM). While direct comparative studies are nuanced, data from representative trialkoxy- and chlorosilanes, such as (3-Aminopropyl)triethoxysilane (APTES) and Octadecyltrichlorosilane (OTS) respectively, provide valuable insights into the expected performance.
| Feature | Triethoxysilane (e.g., APTES) | Monochlorosilane (analogous to OTS) | Key Advantages |
| Reaction Mechanism | Two-step: Hydrolysis followed by condensation[1] | Direct condensation[2] | Triethoxysilane: More controllable process. |
| Reaction Speed | Slower, requires water for hydrolysis[1] | Very rapid, highly reactive Si-Cl bond | Monochlorosilane: Faster reaction times. |
| Byproducts | Ethanol[3] | Hydrochloric acid (HCl)[2] | Triethoxysilane: Benign byproduct. |
| Process Control | Easier to control, less sensitive to ambient moisture[4] | Difficult to control, highly sensitive to moisture[5] | Triethoxysilane: Greater process robustness. |
| Monolayer Quality | Can form uniform monolayers, but also prone to multilayer formation[6] | Tends to form denser, more crystalline-like SAMs[7] | Monochlorosilane: Potential for highly ordered surfaces. |
| Typical Monolayer Thickness | ~0.5 - 1.0 nm[2] | ~2.6 nm (for C18 chain)[2] | Dependent on the specific molecule. |
| Hydrolytic Stability | Generally good, but can be influenced by the completeness of the condensation reaction.[6][8] | Forms a very stable Si-O-Si bond with the surface.[9] | Both can form stable layers if deposited correctly. |
| Handling | Relatively stable and easy to handle. | Highly corrosive and moisture-sensitive, requires inert atmosphere. | Triethoxysilane: Safer and easier to handle. |
Reaction Mechanisms and Logical Relationships
The fundamental difference in the reaction pathways of triethoxysilanes and monochlorosilanes dictates their handling and application.
Experimental Workflow Comparison
The differing reactivity of these two silanes necessitates distinct experimental workflows.
Experimental Protocols
Protocol 1: Surface Modification with Triethoxysilane (Solution Phase Deposition)
This protocol is adapted for the functionalization of silicon wafers or glass slides with a triethoxysilane such as (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Substrates (silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or oxygen plasma cleaner
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene (B28343)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Beakers, substrate rack (Teflon or glass)
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Place substrates in a rack.
-
Piranha Etching (in a certified fume hood with appropriate PPE): Immerse the substrates in freshly prepared Piranha solution at 90-120°C for 30-60 minutes to remove organic residues and generate surface hydroxyl groups.[1]
-
Alternative - Oxygen Plasma: Alternatively, treat the substrates with oxygen plasma according to the instrument's specifications.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas. The cleaned substrates should be used immediately.[1]
-
-
Silanization:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.[1]
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 1-2 hours at room temperature. For some applications, this step can be performed at elevated temperatures (e.g., 70°C) to potentially improve film density.[9]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Surface Modification with Monochlorosilane (Vapor Phase Deposition)
This protocol provides a general method for the vapor deposition of a monochlorosilane. This procedure must be carried out in a dedicated chemical vapor deposition (CVD) system or a glove box with a controlled inert atmosphere.
Materials:
-
Substrates (silicon wafers or glass slides)
-
Piranha solution or oxygen plasma cleaner
-
Deionized (DI) water
-
Monochlorosilane of choice
-
Anhydrous solvent (e.g., toluene for rinsing)
-
CVD reactor or vacuum chamber within a glovebox
-
Nitrogen or Argon gas source
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1. It is crucial to have a high density of surface hydroxyl groups for a complete reaction.
-
-
Vapor Deposition:
-
Place the cleaned and dried substrates in the deposition chamber.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr and purge with an inert gas (e.g., nitrogen or argon) to remove residual moisture and air.[10]
-
Introduce the monochlorosilane vapor into the chamber. This is typically done by heating the liquid silane in a bubbler and flowing a carrier gas through it, or by direct introduction of the vapor.
-
Allow the deposition to proceed for the desired time, which can range from minutes to hours depending on the specific silane and desired surface coverage.
-
-
Post-Deposition:
-
Stop the flow of the silane precursor and purge the chamber with an inert gas to remove any unreacted silane.
-
Vent the chamber to atmospheric pressure with the inert gas and carefully remove the substrates.
-
Rinse the substrates with an anhydrous solvent like toluene to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen. A separate high-temperature curing step is often not necessary for chlorosilanes due to their high reactivity.[11]
-
Conclusion
The choice between triethoxysilanes and monochlorosilanes for surface attachment is dictated by the specific requirements of the application.
Triethoxysilanes offer a more controlled, slower reaction that is less sensitive to ambient moisture and produces benign byproducts. This makes them a robust and safer choice for many standard laboratory applications where ease of use and process control are paramount.
Monochlorosilanes , on the other hand, are highly reactive, leading to rapid formation of dense and often highly ordered monolayers. However, their high sensitivity to moisture and the production of corrosive HCl necessitate more stringent handling conditions, such as an inert atmosphere. They are often favored in applications where a very rapid and complete surface reaction is required and the experimental setup can accommodate their reactive nature.
For researchers in drug development and related fields, the stability and reproducibility of the functionalized surface are critical. While both classes of silanes can produce stable coatings, the greater process control afforded by triethoxysilanes often makes them the more practical choice for achieving consistent and reliable surface modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
A Researcher's Guide to the Quantification of Surface Azide Groups Following Silanization
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces with azide (B81097) groups via silanization is a critical step in creating platforms for biomolecule immobilization, drug delivery systems, and diagnostic assays. The ability to accurately quantify the density of these surface-bound azides is paramount for ensuring reproducibility, optimizing subsequent coupling reactions like click chemistry, and ultimately controlling the biological activity of the functionalized material. This guide provides an objective comparison of common techniques used to quantify surface azide groups, supported by experimental data and detailed methodologies.
Comparison of Quantification Methods
The choice of quantification method depends on several factors, including the required sensitivity, the nature of the substrate, available instrumentation, and whether a destructive or non-destructive measurement is preferred. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Technique | Principle | Typical Limit of Detection (LOD) | Dynamic Range | Key Advantages | Key Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.[1][2] | ~0.1 atomic %[3][4] | Surface concentration dependent | Provides elemental and chemical state information; Non-destructive; Applicable to a wide range of materials.[3] | Requires ultra-high vacuum; Can be sensitive to surface contamination; X-ray exposure can potentially degrade azide groups.[2][5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects the characteristic asymmetric stretching vibration of the azide group (-N₃) at approximately 2100 cm⁻¹.[6] | >10 mM for bulk solutions, surface sensitivity is lower.[6] | Dependent on instrument sensitivity and surface concentration | Non-destructive; Relatively simple sample preparation; Can provide real-time monitoring.[6] | Lower sensitivity compared to fluorescence methods; Water absorption can interfere with measurements.[6] |
| Fluorescence Labeling | Involves the reaction of surface azides with a fluorophore-containing alkyne via "click" chemistry. The fluorescence intensity is then measured to quantify the number of azide groups.[7] | As low as 5 pmol on a surface.[8] | Wide, dependent on fluorophore and detector | High sensitivity; High specificity due to the bioorthogonal nature of the click reaction.[7] | Can be destructive if a cleavable linker is not used; Requires a fluorescent probe and careful removal of unreacted probe.[9] |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic UV-Vis absorbance of an alkyne-containing reagent (e.g., DBCO) as it reacts with surface azides.[9] | 13.8 nmol for nanoparticle surfaces.[9] | Dependent on the molar absorptivity of the alkyne reagent | General method applicable to various substrates; Does not require purification steps.[9] | Lower sensitivity than fluorescence-based methods.[9] |
| Colorimetric Assays | Involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the amount of azide.[10][11][12] | Dependent on the specific assay chemistry | Typically narrower than fluorescence or spectroscopic methods | Simple and often does not require sophisticated instrumentation; Can be adapted for high-throughput screening.[11] | Can be less sensitive and specific than other methods; May be susceptible to interference from other chemical groups.[10] |
Comparison of Surface Functionalization Alternatives
Silanization is a widely used method for introducing functional groups onto surfaces. However, other techniques are available, each with its own set of advantages and disadvantages.
| Functionalization Method | Functional Groups Introduced | Typical Substrates | Quantification Methods | Key Advantages | Key Disadvantages |
| Silanization | Amines, thiols, azides, alkynes, carboxyls, etc.[6] | Oxidic surfaces (glass, silicon wafers, metal oxides)[6] | XPS, FTIR, Contact Angle, Fluorescence Labeling | Versatile chemistry; Forms stable covalent bonds. | Can be sensitive to moisture; Potential for multilayer formation. |
| Plasma Polymerization | Carboxyls, amines, etc.[13] | Wide range of polymers and metals | XPS, Contact Angle, AFM | Conformal coating on complex geometries; Solvent-free process. | Can be difficult to control the density of functional groups; May alter the bulk properties of the substrate.[14] |
| Self-Assembled Monolayers (SAMs) using Thiols | Wide variety of functional groups | Gold, silver, copper, and other noble metal surfaces | XPS, Contact Angle, Ellipsometry, FTIR | Highly ordered and well-defined monolayers. | Limited to specific metal substrates. |
| Layer-by-Layer (LbL) Assembly | Charged polymers, proteins, nanoparticles | Any charged surface | Quartz Crystal Microbalance (QCM), Ellipsometry, AFM | Simple, versatile, and allows for precise control over film thickness and composition. | Can be a time-consuming process; Stability can be sensitive to environmental conditions (pH, ionic strength). |
Experimental Workflows and Principles
Visualizing the experimental process and the underlying chemical principles can aid in understanding and implementing these quantification techniques.
Caption: General workflow for surface preparation, silanization with an azide-terminated silane, and subsequent quantification.
Caption: Principle of fluorescence labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for azide quantification.
Caption: Decision-making flowchart to assist in selecting an appropriate azide quantification method.
Experimental Protocols
Protocol 1: X-Ray Photoelectron Spectroscopy (XPS) Analysis of Azide-Functionalized Surfaces
-
Sample Preparation:
-
Mount the azide-functionalized substrate onto a clean sample holder compatible with the XPS instrument.
-
Ensure the surface to be analyzed is free of any contaminants from handling.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.[15]
-
Perform high-resolution scans of the N 1s, C 1s, O 1s, and Si 2p regions. For the N 1s region, the azide group typically shows two peaks corresponding to the central, positively charged nitrogen atom and the two terminal, negatively charged nitrogen atoms.[5]
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution N 1s spectrum to separate the azide peaks from other nitrogen species.[15]
-
Calculate the atomic concentration of the azide nitrogen by integrating the area under the corresponding peaks and applying the appropriate relative sensitivity factors (RSFs).
-
The surface density of azide groups can be estimated from the atomic concentrations.
-
Protocol 2: FTIR-ATR for Quantification of Surface Azides
-
Sample Preparation:
-
Ensure the azide-modified surface is clean and dry.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, unmodified substrate to subtract atmospheric and instrumental contributions.[15]
-
-
Data Acquisition:
-
Press the azide-modified surface firmly against the ATR crystal to ensure good contact.
-
Collect the sample spectrum, typically in the range of 4000-650 cm⁻¹. The characteristic azide peak appears around 2100 cm⁻¹.[6]
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Integrate the area of the azide peak.
-
To obtain quantitative results, a calibration curve must be generated using standards with known azide surface concentrations.[16]
-
Protocol 3: Fluorescence Labeling and Quantification of Surface Azides
-
Reaction Setup:
-
Prepare a solution of an alkyne-functionalized fluorophore (e.g., DBCO-fluorophore for copper-free click chemistry) in a suitable buffer (e.g., PBS).
-
Immerse the azide-functionalized substrate in the fluorophore solution.
-
If using a copper-catalyzed reaction, prepare a fresh catalyst solution of copper(II) sulfate, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[15]
-
-
Labeling Reaction:
-
Incubate the substrate in the reaction mixture for a sufficient time to ensure complete reaction (e.g., 1-2 hours at room temperature), protecting from light if the fluorophore is light-sensitive.[15]
-
-
Washing:
-
Thoroughly wash the substrate with the reaction buffer and then with deionized water to remove any unreacted fluorophore. This step is critical to avoid high background signals.
-
-
Quantification:
-
Direct Measurement: Measure the fluorescence intensity directly from the surface using a fluorescence microplate reader or a fluorescence microscope.
-
Cleavable Linker Method: If a cleavable linker was used between the alkyne and the fluorophore, the fluorophore can be cleaved from the surface and its concentration in the resulting solution can be measured using a fluorometer.[7] This allows for more accurate quantification using a standard curve of the free fluorophore.[8]
-
Protocol 4: Colorimetric Assay for Azide Quantification
-
Reaction Principle:
-
A common colorimetric method involves the Staudinger ligation. The surface azide is reacted with a phosphine (B1218219) reagent that is conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Alternatively, a colorimetric test can be based on the reduction of the azide to an amine, which is then detected using a reagent like ninhydrin.
-
-
Assay Procedure (HRP-based):
-
Incubate the azide-functionalized surface with a solution of a phosphine-HRP conjugate.
-
Wash the surface thoroughly to remove any unbound conjugate.
-
Add a colorimetric HRP substrate (e.g., TMB, ABTS). The enzyme will catalyze a color-producing reaction.
-
Measure the absorbance of the resulting solution using a spectrophotometer or microplate reader.
-
The absorbance is proportional to the amount of HRP on the surface, which in turn is proportional to the number of azide groups. A calibration curve should be generated using known concentrations of HRP.
-
References
- 1. azom.com [azom.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 4. xpsdata.com [xpsdata.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development of Colorimetric Method for the Detection of Amines Bound to Solid Support - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Sensitive Colorimetric Assay for Determining Fe3+ Based on Gold Nanoparticles Conjugated with Glycol Chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Colorimetric determination of reactive solid-supported primary and secondary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. richmondscientific.com [richmondscientific.com]
Confirming Azide Functionalization of Magnetic Nanoparticles Using FTIR Analysis: A Comparative Guide
The functionalization of magnetic nanoparticles (MNPs) is a critical step in their application for targeted drug delivery, diagnostics, and bioseparation. The introduction of azide (B81097) (-N₃) groups onto the MNP surface is particularly valuable, as it enables covalent attachment of biomolecules and targeting ligands via highly efficient and specific "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Verifying the successful attachment of these azide groups is essential for downstream applications.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and widely accessible technique for confirming the presence of specific functional groups on a nanoparticle surface. This guide provides a comparative overview of FTIR analysis for azide-functionalized MNPs, supported by experimental data and protocols.
Principle of FTIR for Azide Detection
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The azide group possesses a characteristic and strong asymmetric stretching vibration (νₐₛ(N₃)) that appears in a relatively "quiet" region of the infrared spectrum, typically between 2050 cm⁻¹ and 2170 cm⁻¹. This results in a sharp, easily identifiable peak, making FTIR an ideal tool for confirming the success of surface modification.
Comparative FTIR Data for MNP Functionalization
The most effective way to confirm functionalization is to compare the FTIR spectra of the nanoparticles at different stages: unmodified, azide-functionalized, and post-reaction (e.g., after a click reaction that consumes the azide group). The presence of the MNP's core material can also be confirmed by a characteristic peak in the low-frequency region.
Table 1: Comparative FTIR Peak Positions for MNP Functionalization Stages
| Sample Stage | Key Functional Group | Characteristic Peak Position (cm⁻¹) | Interpretation |
| Unmodified MNPs | Iron Oxide Core (Fe-O) | ~560 - 590 cm⁻¹[1][2] | Confirms the presence of the magnetite (Fe₃O₄) core. The azide peak is absent.[1] |
| Azide-Functionalized MNPs | Iron Oxide Core (Fe-O) | ~560 - 590 cm⁻¹[1][2] | Indicates the MNP core is intact. |
| Azide Asymmetric Stretch (-N₃) | ~2065 - 2164 cm⁻¹[1][2][3] | A sharp, distinct peak in this region provides strong evidence of successful azide functionalization.[1][3] | |
| Post "Click" Reaction MNPs | Iron Oxide Core (Fe-O) | ~560 - 590 cm⁻¹ | The MNP core remains. |
| Azide Asymmetric Stretch (-N₃) | Peak absent or significantly diminished[1][4] | The disappearance of the characteristic azide peak confirms its successful reaction and conjugation to an alkyne-containing molecule.[1][4] |
Alternative and Complementary Analysis Methods
While FTIR is a primary tool for confirmation, other techniques can provide complementary or quantitative data:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence and quantify the elemental composition, including the nitrogen atoms of the azide group, on the nanoparticle surface.[1][5]
-
Nuclear Magnetic Resonance (NMR): High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy can provide detailed structural information about the organic ligands attached to the MNP surface.[1]
-
Reaction-Based Assays: Involves reacting the azide-functionalized MNPs with a reporter molecule (e.g., a fluorescent alkyne derivative). The subsequent detection of fluorescence confirms the presence and accessibility of the azide groups.[6][7] This method can also be adapted for quantification using UV-Vis spectroscopy.[6]
Detailed Experimental Protocol: FTIR Analysis of MNPs
This protocol outlines a general procedure for analyzing MNP samples using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.
1. Instrumentation
-
Spectrometer: A standard FTIR spectrometer, such as a Bruker Vertex70 or equivalent.[2]
-
Accessory: A single-reflection diamond ATR accessory is highly recommended for direct analysis of powder or dried liquid samples without requiring KBr pellet preparation.[2]
-
Software: Instrument control and data analysis software (e.g., OPUS).[8]
2. Sample Preparation
-
Purification: Ensure the MNP samples (unmodified, azide-functionalized, etc.) are thoroughly washed and magnetically separated multiple times to remove any unreacted reagents or solvents.
-
Drying: Lyophilize or dry the purified MNP samples in a vacuum oven to obtain a fine powder. This is crucial to remove water, as the broad O-H stretching band can interfere with the spectrum.
-
ATR Analysis: Place a small amount of the dried MNP powder directly onto the diamond crystal of the ATR accessory. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
3. Data Acquisition
-
Background Scan: Before running the sample, perform a background scan with a clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Acquisition Parameters:
4. Data Analysis and Interpretation
-
Baseline Correction: Apply a baseline correction to the collected spectra to ensure a flat baseline.
-
Peak Identification:
-
Examine the spectrum of the unmodified MNPs to identify the characteristic Fe-O vibration between 560-590 cm⁻¹.[2]
-
Analyze the spectrum of the azide-functionalized MNPs . Look for the appearance of a new, sharp, and intense peak between 2065-2164 cm⁻¹.[1][2][3] The continued presence of the Fe-O peak should also be confirmed.
-
If available, analyze the spectrum of the post-reaction MNPs . Confirm the disappearance or significant reduction in the intensity of the ~2100 cm⁻¹ azide peak, which validates that the functionalization was successful and the group is reactive.[1][4]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of synthesizing, functionalizing, and analyzing MNPs to confirm the presence of azide groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic Nanoparticles to Unique DNA Tracers: Effect of Functionalization on Physico-chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomolecule Conjugation: Validating Azido-PEG5-Triethoxysilane Surfaces
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a cornerstone of innovation, underpinning advancements in diagnostics, drug discovery, and biomaterials. The choice of surface chemistry is critical, dictating the efficiency, stability, and functionality of the conjugated biomolecule. This guide provides an objective comparison of Azido-PEG5-triethoxysilane as a surface for biomolecule conjugation, benchmarked against other common immobilization strategies. The performance of each method is supported by experimental data, and detailed protocols are provided for key validation experiments.
Performance Comparison of Surface Conjugation Chemistries
The selection of a biomolecule immobilization strategy hinges on a balance of factors including the desired bond stability, reaction efficiency, and the need to preserve the biomolecule's native conformation and activity. This compound surfaces, which utilize "click chemistry," offer a highly specific and efficient method for covalent attachment. Below is a quantitative comparison with other prevalent surface chemistries.
| Feature | Azido-PEG-Silane (Click Chemistry) | Amine-Reactive Silane (B1218182) (e.g., APTES) + NHS Ester | Physical Adsorption |
| Functional Group | Azide (B81097) (-N₃) | Amine (-NH₂) | Not applicable |
| Biomolecule Target | Alkyne-modified biomolecules | Primary amines (e.g., lysine (B10760008) residues) | General protein surface |
| Bond Type | Covalent (Triazole ring) | Covalent (Amide bond) | Non-covalent (hydrophobic, electrostatic) |
| Reaction Efficiency | High (>90%) | Moderate to High (50-90%) | Variable, depends on protein and surface |
| Reaction Specificity | High (Bio-orthogonal) | Moderate (Reacts with multiple lysines) | Low (Non-specific) |
| Stability of Linkage | High | High | Low to Moderate (Prone to desorption) |
| Control over Orientation | High (with site-specific alkyne incorporation) | Low (Random attachment to lysines) | Very Low |
| Non-Specific Binding | Very Low (due to PEG linker) | Moderate to High | High |
| Retained Biomolecule Activity | High (up to 77% reported for some enzymes)[1] | Variable (can be reduced due to random attachment)[2] | Variable (can cause denaturation) |
Experimental Protocols
Reproducible and reliable biomolecule conjugation requires meticulous attention to detail. The following are detailed protocols for the functionalization of a silicon dioxide surface with this compound, subsequent biomolecule conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and methods for validation.
Protocol 1: Surface Functionalization with this compound
-
Substrate Cleaning and Activation:
-
Immerse silicon dioxide substrates (e.g., glass slides, silicon wafers) in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrates extensively with deionized (DI) water.
-
Dry the substrates in an oven at 120°C for 1 hour and store in a desiccator.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (B28343) under an inert atmosphere (e.g., in a glove box) to minimize water content.[3]
-
Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature.[3]
-
Rinse the substrates with fresh anhydrous toluene to remove excess silane.[3]
-
Cure the substrates by baking in an oven at 120°C for 1 hour to promote the formation of a stable siloxane network.[3]
-
Protocol 2: Biomolecule Conjugation via CuAAC ("Click" Chemistry)
-
Preparation of Alkyne-Modified Biomolecule:
-
The biomolecule of interest (e.g., protein, peptide, oligonucleotide) must be functionalized with a terminal alkyne group. This can be achieved through various chemical modification strategies targeting specific amino acids or the N/C-terminus.
-
-
"Click" Reaction Cocktail Preparation:
-
Prepare the following stock solutions in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4):
-
Alkyne-modified biomolecule (e.g., 10-100 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM)
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM)
-
A reducing agent, such as sodium ascorbate (B8700270) (e.g., 100 mM, freshly prepared)
-
-
-
Conjugation Reaction:
-
On the Azido-PEG5-silane functionalized surface, add the reaction cocktail in the following order: buffer, alkyne-biomolecule, CuSO₄, and THPTA.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Wash the surface thoroughly with buffer, followed by a wash with a chelating agent like EDTA to remove residual copper, and a final rinse with buffer.
-
Protocol 3: Validation and Quantification of Immobilized Biomolecules
-
X-ray Photoelectron Spectroscopy (XPS):
-
Use XPS to confirm the successful silanization and biomolecule conjugation.
-
For the azide-functionalized surface, look for the characteristic N 1s peak of the azide group.
-
After biomolecule conjugation, look for an increase in the nitrogen and carbon signals, corresponding to the presence of the protein or peptide.
-
-
Fluorescence-Based Quantification:
-
Label the biomolecule with a fluorescent dye (e.g., FITC, Cy3, or a fluorescent protein fusion).
-
After conjugation, measure the fluorescence intensity of the surface using a fluorescence microscope or a microplate reader.
-
Create a standard curve using known concentrations of the fluorescently labeled biomolecule to quantify the surface density of the immobilized molecule.
-
-
Quantification of Non-Specific Binding:
-
Incubate a control surface (e.g., a non-PEGylated silane surface) and the Azido-PEG5-silane surface with a fluorescently labeled, non-alkyne-modified protein (e.g., bovine serum albumin).
-
After incubation and washing, measure the fluorescence intensity on both surfaces. A significantly lower signal on the PEGylated surface indicates a reduction in non-specific binding. Studies have shown that PEGylation can reduce non-specific protein adsorption by over 90%.[4][5]
-
-
Assessment of Retained Biological Activity:
-
If the immobilized biomolecule is an enzyme, perform an activity assay directly on the surface.
-
Provide the enzyme's substrate and measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorometric).
-
Compare the activity of the immobilized enzyme to that of the enzyme in solution to determine the percentage of retained activity. For example, one study found that carbonic anhydrase retained 77% of its activity when immobilized via a fast and efficient click chemistry reaction, compared to only 27% for a slower azide-dibenzocyclooctyne reaction.[1]
-
Visualizations of Workflows and Concepts
To further clarify the experimental processes and the relationships between different components, the following diagrams are provided.
References
- 1. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retention of enzymatic activity immobilized on silanized Co-Cr-Mo and Ti-6Al-4V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of Siloxane Bonds on Diverse Substrates: A Comparative Guide
The enduring stability of siloxane bonds (Si-O-Si) is a critical determinant in the performance and longevity of functionalized surfaces across a spectrum of applications, from biomedical devices to advanced materials. This guide provides a comprehensive benchmark of siloxane bond stability on three commonly employed substrates: silica (B1680970) (SiO₂), titanium dioxide (TiO₂), and gold (Au). By presenting quantitative data from experimental studies, detailing established testing protocols, and illustrating relevant chemical pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to optimize surface modification strategies.
Comparative Stability Analysis
The stability of siloxane bonds is intrinsically linked to the nature of the substrate to which they are anchored. The interaction between the silane (B1218182) coupling agent and the substrate's surface chemistry dictates the initial bond formation and its subsequent resistance to environmental stressors.
Silica (SiO₂): As the native oxide of silicon, silica provides a hydroxyl-rich surface that is highly conducive to silanization. The formation of a dense, cross-linked siloxane network through covalent Si-O-Si bonds with the surface and between adjacent silane molecules contributes to a relatively stable interface. However, these bonds are susceptible to hydrolysis, particularly under acidic or basic conditions.
Titanium Dioxide (TiO₂): Similar to silica, titanium dioxide possesses surface hydroxyl groups that facilitate the grafting of silane monolayers. However, the Ti-O-Si bond has been reported to be less stable to hydrolysis compared to the Si-O-Si bonds that dominate on a silica surface. The stability of siloxane layers on titania is significantly enhanced by the use of trifunctional silanes, which promote lateral polymerization (Si-O-Si cross-linking) within the monolayer. This "horizontal" bonding provides a more robust and hydrolytically resistant film.
Gold (Au): Unlike metal oxides, the functionalization of gold with silanes is less direct. It typically relies on the pre-functionalization of the gold surface with a thiol-based self-assembled monolayer (SAM) that presents a hydroxyl or other reactive group for subsequent silanization. The stability of the siloxane layer is therefore dependent on the stability of the underlying thiol-gold bond, which can be susceptible to oxidation. Direct formation of alkylsilane monolayers on gold has also been demonstrated, likely proceeding through the activation of Si-H bonds. While stable under certain conditions, these layers can undergo oxidation when exposed to ambient air.
Quantitative Stability Data
The following tables summarize quantitative data on the hydrolytic and thermal stability of siloxane monolayers on silica, titanium dioxide, and gold substrates. The data is compiled from various studies and presented to facilitate a direct comparison.
Table 1: Hydrolytic Stability of Siloxane Monolayers
| Substrate | Silane Type | Experimental Conditions | Stability Metric | Observation |
| Silica (SiO₂) ** | Octadecyltrichlorosilane (OTS) | Water, PBS, pH 3, pH 11 (Room Temperature, 30 days) | Static Contact Angle / XPS | Stable in neutral and acidic conditions; degradation observed at pH 11. |
| Titanium Dioxide (TiO₂) | Octadecyltrichlorosilane (OTS) | pH 7.5 (Physiological conditions) | Surface Coverage | Significant loss of monolayer detected. |
| Titanium Dioxide (TiO₂) | Trifunctional Alkylsilane | pH 1-10 (25°C, 7 days) | Grafting Density | Good stability with minimal loss of material. |
| Gold (Au) ** | Alkylsilane | Ambient air exposure | XPS (Si 2p core-level shift) | Oxidation of silicon atoms observed. |
Table 2: Thermal Stability of Siloxane Monolayers
| Substrate | Silane Type | Experimental Conditions | Stability Metric | Onset of Degradation |
| Silica (SiO₂) ** | 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) | Ultrahigh Vacuum | XPS | Stable up to 350°C. |
| Silica (SiO₂) | 4-aminobutyltriethoxysilane (ABTES) | Ultrahigh Vacuum | XPS | Stable up to 250°C. |
| Titanium Dioxide (TiO₂) | Not specified | Not specified | Not specified | Data not readily available in comparative studies. |
| Gold (Au) ** | Thiol-based SAMs (for comparison) | Ultrahigh Vacuum | XPS | Less stable than silanes on silica, with degradation starting around 110-145°C. |
Experimental Protocols
Accurate assessment of siloxane bond stability relies on well-defined experimental procedures. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Surface Functionalization with Alkylsilanes
-
Substrate Preparation:
-
Silica/Titanium Dioxide: Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each. Dry the substrates under a stream of nitrogen. To generate hydroxyl groups, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. Rinse thoroughly with deionized water and dry.
-
Gold: Use freshly evaporated gold films on a suitable support (e.g., silicon wafer with a chromium or titanium adhesion layer). Clean the gold surface by UV-ozone treatment for 15-20 minutes immediately before functionalization.
-
-
Silanization:
-
Prepare a 1-5 mM solution of the desired alkylsilane in an anhydrous solvent (e.g., toluene (B28343) or isopropanol).
-
Immerse the cleaned and dried substrates in the silane solution for a specified duration (typically 1-24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the silanized substrates by baking them in an oven at a specific temperature (e.g., 120°C for 1 hour) to promote the formation of covalent bonds with the surface and cross-linking within the monolayer.
-
Protocol 2: Assessment of Hydrolytic Stability using Contact Angle Goniometry
-
Initial Characterization: Measure the static water contact angle of the freshly prepared silanized substrates using a contact angle goniometer. Record at least five measurements at different locations on each sample to ensure reproducibility.
-
Aging: Immerse the substrates in the desired aqueous solution (e.g., deionized water, phosphate-buffered saline (PBS) at a specific pH, or acidic/basic solutions) in sealed containers. Place the containers in a temperature-controlled environment (e.g., an incubator at 37°C for physiological simulations).
-
Periodic Measurement: At predefined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the substrates from the aging solution. Rinse them gently with deionized water to remove any salt residues and dry them with a stream of nitrogen.
-
Data Analysis: Measure the static water contact angle again. A significant decrease in the contact angle over time indicates the degradation of the hydrophobic alkylsilane monolayer and the exposure of the more hydrophilic underlying substrate. Plot the contact angle as a function of time to visualize the degradation kinetics.
Protocol 3: Chemical Analysis of Stability using X-ray Photoelectron Spectroscopy (XPS)
-
Initial Analysis: Acquire high-resolution XPS spectra of the freshly prepared silanized substrates. Focus on the elemental regions of interest, such as Si 2p, C 1s, O 1s, and the characteristic elements of the substrate (e.g., Ti 2p for titanium dioxide, Au 4f for gold). The Si 2p peak is indicative of the siloxane layer, while the attenuation of the substrate signal can be used to estimate the layer thickness.
-
Aging: Subject the samples to the desired environmental stress (e.g., immersion in an aqueous solution for hydrolytic stability testing or heating in a vacuum for thermal stability testing).
-
Post-Aging Analysis: After the aging period, re-analyze the samples using XPS.
-
Data Interpretation: Compare the XPS spectra before and after aging. A decrease in the intensity of the Si 2p and C 1s peaks relative to the substrate signal indicates the loss of the silane monolayer. A shift in the Si 2p binding energy may indicate changes in the chemical state of the silicon, such as the formation of silanols (Si-OH) due to hydrolysis. For thermal stability studies, the temperature at which a significant decrease in the silane-related signals is observed is considered the onset of degradation.
Protocol 4: Morphological Evaluation of Stability using Atomic Force Microscopy (AFM)
-
Initial Imaging: Image the surface of the freshly prepared silanized substrates in tapping mode AFM. Acquire high-resolution images to visualize the morphology of the monolayer. Note the presence of a uniform layer or any aggregates.
-
Aging: Expose the substrates to the desired degradation conditions (e.g., immersion in a liquid or thermal annealing).
-
Post-Aging Imaging: Image the same areas of the substrates again after the aging process.
-
Analysis: Compare the AFM images taken before and after the stability test. The appearance of pinholes, delamination, or an increase in surface roughness can be indicative of the degradation of the siloxane layer. Quantitative analysis of the surface roughness parameters can provide a measure of the extent of degradation.
Visualizing Workflows and Mechanisms
To further clarify the processes involved in benchmarking siloxane bond stability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental chemical reactions.
Caption: Experimental workflow for benchmarking siloxane bond stability.
Caption: Simplified mechanism of siloxane bond formation and hydrolysis.
Safety Operating Guide
Safe Disposal of Azido-PEG5-triethoxysilane: A Step-by-Step Guide
The proper disposal of Azido-PEG5-triethoxysilane is critical for ensuring laboratory safety and environmental protection. This compound possesses three key chemical features that dictate its handling and disposal: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and a triethoxysilane (B36694) group. Each of these components presents distinct hazards that must be addressed in the disposal protocol. The azide group introduces risks of high toxicity and potential explosivity, the triethoxysilane moiety is reactive with water, and the PEG component, while generally considered biocompatible, does not mitigate the chemical reactivity of the other functional groups.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and rinse solutions, in a dedicated and clearly labeled waste container.[2][3]
-
The container must be made of non-metallic materials, such as polypropylene (B1209903) or polyethylene, to avoid the formation of potentially explosive heavy metal azides.[2] Do not use containers with metal caps (B75204) or liners.[2]
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[4]
-
For small spills within a chemical fume hood, cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[1][4] Do not use water or wet methods for cleanup , as triethoxysilane reacts with moisture.[4]
-
Sweep up the absorbent material and place it in the designated non-metallic waste container for disposal.[1]
-
For large spills or spills outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately.[3]
-
-
Final Disposal:
-
Due to the compound's chemical reactivity and potential hazards, this compound should be disposed of as special or hazardous waste.[1][4]
-
Arrange for disposal through a licensed chemical waste disposal company in accordance with local, national, and regional regulations.[1][5] Do not attempt to dispose of this chemical down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][6]
-
Quantitative Data Summary
| Hazard Category | Associated Functional Group | Key Considerations for Disposal |
| High Acute Toxicity | Azide | Avoid ingestion, inhalation, and skin contact.[2] Handle in a fume hood with appropriate PPE.[1] |
| Explosion Hazard | Azide | Avoid contact with heavy metals (lead, copper, silver, zinc, mercury) to prevent the formation of shock-sensitive metal azides.[2] Do not dispose of down the drain.[2][6] |
| Reactivity with Water | Triethoxysilane | Avoid contact with water and moist air during storage and cleanup.[4] Spills should be cleaned with dry absorbent materials.[4] |
| Chemical Incompatibilities | Azide, Triethoxysilane | Store and dispose of separately from strong acids, oxidizing agents, and halogenated solvents.[4][7] |
Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. nj.gov [nj.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling Azido-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and operational information for handling Azido-PEG5-triethoxysilane. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research. This molecule combines the reactivity of an azide (B81097) group with a moisture-sensitive triethoxysilane (B36694) moiety, necessitating specific handling precautions.
I. Immediate Safety and Hazard Information
This compound presents a dual hazard profile stemming from its constituent functional groups. While some suppliers may not classify it as hazardous under GHS, others indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation[1][2]. Therefore, a cautious approach is mandatory.
-
Azide Group Hazards : Organic azides can be energetic and potentially explosive, especially when heated, subjected to shock, or in contact with metals, acids, or halogenated solvents[3][4][5]. Contact with acids can form the highly toxic and explosive hydrazoic acid[3]. Metal utensils should be avoided to prevent the formation of shock-sensitive metal azides[3][6].
-
Triethoxysilane Group Hazards : Triethoxysilanes are susceptible to hydrolysis in the presence of water, including atmospheric moisture[7][8]. This reaction releases ethanol (B145695) and forms reactive silanol (B1196071) groups, which can then condense[7][9]. While ethanol is the primary byproduct for this specific compound, other silanes can release corrosive substances like hydrogen chloride[10].
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. All handling should be conducted in a certified chemical fume hood[1][10][11].
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Provides crucial protection against chemical splashes and potential vapors. Must meet ANSI Z87.1 standards[12]. A face shield is recommended for higher-risk operations like transferring large quantities[10][13]. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised[6][10][12][13]. |
| Body | Flame-Retardant Lab Coat or Chemical-Resistant Apron | Protects against accidental spills and splashes. A fully buttoned lab coat is required[10][12][13]. For larger quantities, a full chemical-resistant suit may be necessary[10][13]. |
| Respiratory | Chemical Fume Hood | All handling must be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[1][5][10][11]. If a fume hood is not available or exposure limits could be exceeded, a NIOSH-approved respirator with appropriate cartridges is required[10]. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills[10][13]. |
III. Operational and Disposal Plans
A. Storage and Handling:
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[1]. Keep containers tightly closed to prevent moisture contamination and hydrolysis. Recommended storage temperatures are often -20°C for long-term stability[3][14]. Store separately from acids, oxidizing agents, metals, and halogenated solvents[3][4][6]. Use plastic or amber plastic containers to avoid light exposure and reaction with metals[3].
-
Handling :
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials (acids, metals, etc.). Line the work surface with absorbent paper[11]. Have a spill kit readily available.
-
Weighing and Transferring : Use only plastic, glass, or ceramic spatulas for transferring the material; never use metal spatulas [3][6][11].
-
Reaction Setup : When using in reactions, avoid halogenated solvents like dichloromethane (B109758) or chloroform[3][4]. Ensure the reaction setup is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling[1]. Decontaminate all equipment used.
-
B. Spill Procedure:
-
Small Spills (in a fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite[1].
-
Carefully sweep up the absorbed material and place it in a designated, sealed, and clearly labeled hazardous waste container[1][6]. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the appropriate emergency response team.
-
Prevent the spread of the material and restrict access to the area[6].
-
C. Disposal Plan:
-
Waste Generation : All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste[10][12].
-
Waste Collection :
-
Collect azide-containing waste streams in a dedicated, clearly labeled hazardous waste container[3][11].
-
Crucially, do not mix azide waste with acidic wastes , as this can generate highly toxic and explosive hydrazoic acid[3].
-
Do not pour any azide-containing solutions down the drain, as they can react with lead or copper pipes (B44673) to form highly explosive metal azides[4].
-
-
Deactivation/Disposal :
-
For disposal, organic azides should ideally be converted to a more stable derivative, such as an amine, before being disposed of as chemical waste[3].
-
Empty containers should be triple-rinsed with an appropriate inert solvent. The rinsate must be collected and disposed of as hazardous waste[10]. Puncture the container to prevent reuse[10].
-
Arrange for disposal through a licensed disposal company, in accordance with all local, state, and national regulations[1].
-
IV. First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2]. |
| Inhalation | Remove the individual to fresh air. If symptoms such as dizziness, headache, or respiratory irritation persist, seek medical attention[1]. |
| Ingestion | Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention[1]. |
V. Workflow for Safe Handling
References
- 1. broadpharm.com [broadpharm.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Triethoxysilane - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. benchchem.com [benchchem.com]
- 13. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 14. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
